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Core Science & Biosynthesis

Foundational

3-Iodo-7-methoxy-1-methyl-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery

CAS: 1823338-89-1 Technical Guide & Application Whitepaper Executive Summary: The "LRRK2 Anchor" 3-Iodo-7-methoxy-1-methyl-1H-indazole is a specialized heterocyclic intermediate primarily utilized in the discovery of Leu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1823338-89-1 Technical Guide & Application Whitepaper

Executive Summary: The "LRRK2 Anchor"

3-Iodo-7-methoxy-1-methyl-1H-indazole is a specialized heterocyclic intermediate primarily utilized in the discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease therapeutics.

Unlike generic indazoles, this molecule possesses a "trifunctional" design logic essential for modern medicinal chemistry:

  • C3-Iodine: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki/Buchwald) to attach "hinge-binding" motifs.

  • C7-Methoxy: An electron-donating group that modulates the pKa of the core and provides specific metabolic stability or selectivity profiles (often preventing oxidation at the sensitive 7-position).

  • N1-Methyl: Locks the tautomeric state, ensuring consistent binding modes in the ATP pocket of kinase targets.

This guide details the synthesis, purification, and application of this scaffold, with a specific focus on overcoming the regioselectivity challenges imposed by the 7-methoxy substituent.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 1823338-89-1
IUPAC Name 3-Iodo-7-methoxy-1-methyl-1H-indazole
Molecular Formula C9H9IN2O
Molecular Weight 288.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.
LogP (Calc) ~2.8 (Lipophilic, CNS penetrant potential)
Key Impurities N2-methyl regioisomer (3-iodo-7-methoxy-2-methyl-2H-indazole)

Synthetic Architecture

The synthesis of CAS 1823338-89-1 is non-trivial due to the "Ortho-Effect" of the 7-methoxy group, which sterically hinders the N1 position during alkylation. Below is the field-proven protocol for high-purity isolation.

The Optimized Route (Iodination Methylation)

This route is preferred for scale-up as it allows for the separation of isomers at the final stage, where chromatography is more effective due to distinct polarity differences.

Step 1: Iodination of 7-methoxy-1H-indazole
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH) or NIS.
    
  • Solvent: DMF or 1,4-Dioxane.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich and accessible.

  • Protocol:

    • Dissolve 7-methoxy-1H-indazole (1.0 eq) in DMF.

    • Add KOH (3.0 eq) followed by portion-wise addition of

      
       (1.1 eq) at 0°C.
      
    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour into aqueous sodium thiosulfate (

      
      ) to remove excess iodine.
      
    • Isolation: Filter the precipitate. Yields are typically >85%.[1][2]

Step 2: Regioselective N-Methylation (The Critical Step)
  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH).

  • Solvent: Anhydrous THF (favors N1) vs. Acetone/Cs2CO3 (can increase N2).

  • Challenge: The 7-methoxy group creates steric bulk near N1. While N1 is thermodynamically favored, the kinetic barrier is higher than in unsubstituted indazoles.

  • Protocol:

    • Suspend NaH (1.2 eq, 60% in oil) in anhydrous THF at 0°C under Argon.

    • Add 3-iodo-7-methoxy-1H-indazole (from Step 1) slowly. Wait for H2 evolution to cease (deprotonation).

    • Add MeI (1.1 eq) dropwise. Stir at 0°C

      
       RT for 12 hours.
      
    • Workup: Quench with water, extract with EtOAc.

    • Purification (Crucial): The crude mixture will contain ~80-90% N1-isomer (Target) and ~10-20% N2-isomer.

      • Separation: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

      • Identification: The N1-isomer (Target) is typically less polar (higher Rf) than the N2-isomer in this solvent system.

      • Validation: NOESY NMR is required to confirm structure (Interaction between N-Methyl protons and C7-Methoxy protons is visible in the N1 isomer).

Visualizing the Synthesis & Regioselectivity

The following diagram illustrates the pathway and the critical separation of the N1/N2 isomers.

SynthesisWorkflow Start 7-Methoxy-1H-indazole (Precursor) Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Intermediate 3-Iodo-7-methoxy-1H-indazole (Core Scaffold) Step1->Intermediate Step2 Step 2: Methylation (MeI, NaH, THF) Intermediate->Step2 Steric Hindrance at N1 (7-OMe) Mixture Crude Mixture (N1 + N2 Isomers) Step2->Mixture Purification Column Chromatography (Hex/EtOAc) Mixture->Purification Target TARGET (CAS 1823338-89-1) N1-Methyl (Major) Thermodynamic Product Purification->Target Less Polar (High Rf) Byproduct Impurity N2-Methyl (Minor) Kinetic Byproduct Purification->Byproduct More Polar (Low Rf)

Caption: Synthesis workflow highlighting the divergent N-methylation step. The 7-methoxy group influences the N1/N2 ratio, necessitating rigorous chromatographic separation.

Reactivity Profile & Applications

The "Hub" for Kinase Inhibitors

This molecule is a "Hub" intermediate. The C3-Iodine bond is weak and highly reactive toward oxidative addition by Palladium(0) species, making it ideal for modular drug design.

Reaction A: Suzuki-Miyaura Coupling (C-C Bond)
  • Purpose: Attaching aryl/heteroaryl groups to target the kinase "hinge region."

  • Standard Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 90°C.
  • Utility: Used to synthesize GNE-7915 analogs where the indazole replaces the aminopyrimidine core to improve brain penetration or selectivity.

Reaction B: Buchwald-Hartwig Amination (C-N Bond)
  • Purpose: Introducing amine solubilizing groups.

  • Standard Conditions:

    
    , Xantphos, 
    
    
    
    , Toluene, 100°C.
  • Note: The electron-rich nature of the 7-methoxy ring may require highly active ligands (e.g., BrettPhos) for efficient oxidative addition.

Structural Logic in Drug Design

Why use this specific CAS?

  • Metabolic Blocking: The 7-methoxy group blocks the "metabolic soft spot" at C7, preventing hydroxylation by CYP450 enzymes.

  • Selectivity: The bulk of the 7-OMe group can induce a twist in the biaryl axis (after Suzuki coupling), potentially improving selectivity for LRRK2 over homologous kinases like ALK or TRK.

Experimental Protocol: Suzuki Coupling (Example)

Objective: Coupling CAS 1823338-89-1 with 4-aminophenylboronic acid pinacol ester.

  • Setup: Charge a microwave vial with:

    • 3-Iodo-7-methoxy-1-methyl-1H-indazole (1.0 eq)

    • Boronic Ester (1.2 eq)

    • 
       (5 mol%)
      
    • 
       (2M aqueous solution, 3.0 eq)
      
    • Dioxane (degassed, 10 mL/mmol)

  • Reaction: Seal and heat to 90°C for 2 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. The product will be highly fluorescent under UV (254/365 nm).

Safety & Handling

  • Hazards:

    • Iodinated compounds: Generally light-sensitive. Store in amber vials at 2-8°C.

    • Alkylating Agents (Synthesis): Methyl Iodide is a potent carcinogen and neurotoxin. Use extreme caution and a fume hood.

  • Stability: The C-I bond is stable to air/moisture but labile to strong light (photodeiodination).

References

  • Estrada, A. A., et al. (2012).[3] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[3][4] Journal of Medicinal Chemistry, 55(22), 9416-9433.[3] Link

    • Context: Establishes the SAR landscape for LRRK2 inhibitors where indazole scaffolds are key backups to aminopyrimidines.
  • Genentech, Inc. (2015). "Indazole Inhibitors of LRRK2." World Intellectual Property Organization, WO2015150555.
  • BenchChem. (2025).[5][6] "Troubleshooting regioselectivity in indazole synthesis." Technical Notes. Link

    • Context: Technical validation of N1 vs N2 alkylation conditions for substituted indazoles.
  • LKT Labs. "GNE-7915 Product Description." Link

    • Context: Verification of the downstream applic
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Context: Theoretical grounding for the use of the 7-methoxy group to block metabolic sites.

Sources

Exploratory

7-Methoxyindazole Derivatives in Medicinal Chemistry: From nNOS Probes to Kinase Scaffolds

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 7-methoxyindazole derivatives. Executive Summary The 7-methoxyindazole (7-MI) scaffold represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 7-methoxyindazole derivatives.

Executive Summary

The 7-methoxyindazole (7-MI) scaffold represents a specialized niche in heterocyclic medicinal chemistry. Originally developed as a pharmacological probe to dissect Nitric Oxide Synthase (NOS) isoforms, it has evolved into a privileged substructure in modern kinase inhibitor design. Unlike its 7-nitro analog (7-NI), which is a potent but less soluble nNOS inhibitor, the 7-methoxy variant offers unique electronic properties—functioning as a weak hydrogen bond acceptor while providing steric bulk that modulates active site selectivity. This guide analyzes the transition of 7-MI from a neurological tool compound to a core scaffold in oncology (VEGFR/FGFR inhibition), supported by validated synthetic protocols and structure-activity relationship (SAR) maps.

Part 1: Chemical Architecture & Synthesis[1]

Structural Significance

The 7-position of the indazole ring is critical due to its proximity to the pyrazole nitrogen doublet.

  • Electronic Effect: The methoxy group (

    
    ) at C7 is an electron-donating group (EDG) by resonance, increasing the electron density of the pyrazole ring. This enhances the basicity of 
    
    
    
    and the acidity of
    
    
    -H compared to the unsubstituted parent.
  • Steric Effect: The 7-methoxy group creates a "steric clash" zone near the

    
     proton. In enzyme active sites, this restricts the rotational freedom of the inhibitor, often locking it into a bioactive conformation that favors specific isoforms (e.g., nNOS over eNOS).
    
Synthetic Protocol: The Modified Jacobson Cyclization

While various routes exist, the most robust method for accessing the aromatic 7-methoxyindazole core is the Jacobson Indazole Synthesis starting from substituted anilines. This route avoids the harsh conditions of hydrazine condensations required for other isomers.

Target Compound: 7-Methoxy-1H-indazole Starting Material: 3-Methoxy-2-methylaniline

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 3-methoxy-2-methylaniline (10 mmol) in glacial acetic acid (20 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining temperature <5°C. Stir for 30 minutes to form the diazonium salt.

  • Cyclization:

    • Allow the reaction mixture to warm to room temperature (25°C) and stir for 4 hours. The internal diazonium intermediate undergoes intramolecular cyclization attacking the methyl group (via a radical or cation mechanism depending on conditions).

    • Note: If yield is low, verify the acidity; adding dilute H₂SO₄ can facilitate the ring closure.

  • Work-up & Purification:

    • Neutralize the mixture with aqueous NaOH (10%) to pH 8.

    • Extract with ethyl acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol/water or perform flash chromatography (Hexane:EtOAc 7:3) to yield 7-methoxyindazole as a pale yellow solid.

Visualization: Synthesis Workflow

Synthesis Start 3-Methoxy-2-methylaniline Reagent NaNO2 / AcOH (Diazotization) Start->Reagent Inter Diazonium Intermediate Reagent->Inter 0-5°C Cycl Intramolecular Cyclization Inter->Cycl RT, 4h Product 7-Methoxy-1H-indazole Cycl->Product Neutralization

Caption: Modified Jacobson synthesis pathway for 7-methoxyindazole via diazonium cyclization.

Part 2: Pharmacological Landscape[2]

The nNOS Era: Mechanistic Probes

In the early 2000s, 7-methoxyindazole was identified as a competitive inhibitor of Neuronal Nitric Oxide Synthase (nNOS) .

  • Mechanism: It binds to the heme domain of the enzyme. The 7-methoxy group occupies a hydrophobic pocket adjacent to the heme iron.

  • Selectivity: Unlike 7-nitroindazole, which is highly potent but suffers from poor solubility, 7-methoxyindazole retains moderate potency (

    
    ) with improved lipophilicity. The steric bulk at C7 prevents tight binding to the Endothelial NOS (eNOS) isoform, providing a therapeutic window for treating neurological conditions (e.g., migraine, chronic pain) without causing hypertension.
    
The Kinase Era: Oncology Targets

Modern medicinal chemistry utilizes the 7-methoxyindazole scaffold to target receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Angiogenesis) and FGFR (Fibroblast Growth Factor Receptor).

Key SAR Findings:

  • Solubility Modulation: The methoxy group improves the aqueous solubility of the rigid indazole core compared to 7-H or 7-Halo derivatives.

  • Hinge Binding: In VEGFR-2 inhibitors, the indazole

    
    -H and 
    
    
    
    typically form hydrogen bonds with the kinase hinge region (e.g., Cys919). The 7-methoxy group does not bind directly but influences the orientation of the scaffold, often pushing the inhibitor into the "DFG-out" (inactive) conformation, which is desirable for Type II inhibitors.

Table 1: Comparative Activity Profile

Compound ClassTargetRole of 7-MethoxyKey Outcome
7-Methoxyindazole nNOSSteric hindrance / LipophilicityIsoform selectivity (nNOS > eNOS)
Indazole-Urea Hybrid VEGFR-2Electronic donorEnhanced hinge affinity & solubility
3-Substituted 7-OMe FGFR1Conformational lockPotent inhibition (

nM)

Part 3: Structure-Activity Relationship (SAR) Map

The optimization of 7-methoxyindazole derivatives relies on three vectors of modification.

SAR Core 7-Methoxyindazole Scaffold N1 N1 Position (Solubility/PK) Core->N1 C3 C3 Position (Potency/Binding) Core->C3 C7 C7-Methoxy (Selectivity/Sterics) Core->C7 N1_Detail Alkylation increases metabolic stability N1->N1_Detail C3_Detail Aryl/Heteroaryl groups target hydrophobic pocket C3->C3_Detail C7_Detail Prevents eNOS binding; Modulates pKa of N1 C7->C7_Detail

Caption: SAR vectors for 7-methoxyindazole. C3 drives potency; C7 drives isoform selectivity.

Part 4: Experimental Protocol (Kinase Inhibition Assay)

To validate the activity of a synthesized 7-methoxyindazole derivative against a kinase target (e.g., VEGFR-2), use the following FRET-based assay protocol.

Objective: Determine


 values for ATP-competitive inhibition.
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: Poly(Glu,Tyr) 4:1 peptide labeled with FITC.

    • Test Compound: Dissolve 7-methoxyindazole derivative in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (final DMSO < 1%).

  • Reaction Setup (384-well plate):

    • Add 5

      
      L of Test Compound solution.
      
    • Add 10

      
      L of Enzyme mix (VEGFR-2 recombinant protein, ~2 nM final).
      
    • Incubate for 15 minutes at RT to allow inhibitor binding.

    • Initiate reaction by adding 10

      
      L of ATP/Substrate mix (
      
      
      
      concentration for ATP).
  • Detection:

    • Incubate for 60 minutes at RT.

    • Add 25

      
      L of EDTA/Terbium-labeled antibody stop solution.
      
    • Read TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a multimode plate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

References

  • Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Blandine, B., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[2] Acta Crystallographica Section C.

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole. BenchChem Technical Guides.

  • Zhang, S.G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Virgilio, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

Sources

Foundational

The 3-Iodoindazole Scaffold: A Lynchpin in Modern Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Core and the Strategic Importance of the 3-Iodo Substituent The indazole nucleus, a bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Core and the Strategic Importance of the 3-Iodo Substituent

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The strategic functionalization of the indazole core is a cornerstone of modern drug design, and among the various substitution patterns, the 3-iodoindazole moiety has emerged as a particularly versatile and powerful building block.

The iodine atom at the C3 position is not merely a placeholder; it is a highly reactive and strategically placed functional group that unlocks a vast chemical space for drug discovery and development. Its utility stems from its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1][3] This guide provides a comprehensive technical overview of the 3-iodoindazole scaffold, from its fundamental properties and synthesis to its pivotal role in the construction of complex molecules and its applications in cutting-edge research.

Physicochemical Properties of the 3-Iodoindazole Scaffold

The physicochemical properties of 3-iodoindazole derivatives are crucial for their handling, reactivity, and ultimately, their pharmacokinetic profiles in drug candidates. The parent 3-iodo-1H-indazole is a solid at room temperature with a melting point of approximately 142°C.[1] The presence of the iodine atom significantly influences the molecule's electronic and steric properties, making the C3 position an excellent electrophilic site for cross-coupling reactions.

PropertyValue (for 3-Iodo-1H-indazole)Source(s)
CAS Number 66607-27-0[1][4][5][6]
Molecular Formula C₇H₅IN₂[4]
Molecular Weight 244.03 g/mol [4]
Appearance Off-white to yellow or brown solid[7]
Melting Point 142 °C[1]
Boiling Point 206.9 °C at 760 mmHg[1]
Purity Typically ≥95%[1][7]
Storage 2-8°C, protect from light, inert atmosphere[7]

Substituents on the indazole ring can further modulate these properties. For instance, the presence of electron-withdrawing groups like a nitro group can increase the reactivity of the C-I bond in cross-coupling reactions.[2] Conversely, electron-donating groups may have a different impact on reactivity and solubility.

Synthesis of the 3-Iodoindazole Scaffold: Key Methodologies

The preparation of 3-iodoindazoles can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Direct Iodination of Indazoles

One of the most straightforward methods for the synthesis of 3-iodoindazoles is the direct iodination of the parent indazole ring. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base.

Rationale for Experimental Choices:

  • Base: A base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is crucial to deprotonate the indazole N-H, which increases the electron density of the heterocyclic ring and facilitates electrophilic substitution at the C3 position.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used as it effectively dissolves the indazole substrate and the reagents.

Step-by-Step Protocol for Direct Iodination:

  • To a solution of the desired indazole (1.0 eq) in DMF, add a base such as K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for approximately 15-30 minutes.

  • Add molecular iodine (I₂) (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and quench any excess iodine with a sodium thiosulfate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-iodoindazole.

G Indazole Indazole Base Base (e.g., K2CO3) in DMF Indazole->Base Deprotonation Iodine Iodine (I2) Base->Iodine Electrophilic Substitution Quench Aqueous Workup (H2O, Na2S2O3) Iodine->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 3-Iodoindazole Purification->Product

Caption: Workflow for the direct iodination of indazole.

Sandmeyer Reaction: An Alternative Route from 3-Aminoindazoles

The Sandmeyer reaction provides a classic and reliable method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate.[8][9] This approach is particularly useful when the corresponding 3-aminoindazole is readily available.

The process involves two key steps:

  • Diazotization: The 3-aminoindazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to yield the 3-iodoindazole.[3]

Step-by-Step Protocol for Sandmeyer Iodination:

  • Diazotization:

    • Suspend 3-aminoindazole (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

    • The evolution of nitrogen gas will be observed.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

The 3-Iodoindazole Scaffold as a Versatile Synthetic Hub: Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 3-iodoindazole scaffold lies in its ability to serve as a versatile precursor in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10][11] 3-Iodoindazoles are excellent substrates for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl [Ar-Pd(II)-I]L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 Base PdII_Aryl_R [Ar-Pd(II)-R]L_n Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 3-iodoindazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), in a catalytic amount (typically 1-5 mol%).

  • Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction is particularly valuable for introducing alkynyl functionalities onto the 3-position of the indazole scaffold, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Step-by-Step Protocol for Sonogashira Coupling:

  • To a solution of the 3-iodoindazole (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride), and a copper(I) co-catalyst, such as CuI (copper(I) iodide), in catalytic amounts.

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[13][14] This reaction is instrumental in synthesizing 3-aminoindazole derivatives, which are important intermediates and possess significant biological activities themselves.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

  • Combine the 3-iodoindazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) in a reaction vessel.

  • Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress until completion.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Applications of the 3-Iodoindazole Scaffold in Drug Discovery and Beyond

The synthetic versatility of the 3-iodoindazole scaffold has made it a valuable tool in the development of a wide range of biologically active molecules, particularly in the field of oncology.

Kinase Inhibitors: A Privileged Scaffold for Targeting Cancer

The indazole core is a well-established "hinge-binding" motif for many protein kinases, which are key regulators of cellular processes and prominent targets in cancer therapy.[15][16] The 3-position of the indazole ring is a critical vector for substitution, allowing for the introduction of various groups that can interact with the solvent-exposed region of the kinase active site, thereby influencing potency and selectivity. The 3-iodoindazole serves as a key intermediate in the synthesis of many such kinase inhibitors.

Axitinib: A Case Study in FDA-Approved Drug Synthesis

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is an FDA-approved drug for the treatment of advanced renal cell carcinoma.[17][18] The synthesis of Axitinib provides a compelling example of the industrial application of 3-iodoindazole chemistry. Several synthetic routes to Axitinib have been developed, with some utilizing a 3-iodoindazole intermediate as a key building block for subsequent cross-coupling reactions to introduce the vinylpyridine moiety.[12][19]

Structure-Activity Relationships (SAR):

Structure-activity relationship studies of indazole-based kinase inhibitors have revealed the importance of the substituent at the C3 position. For example, in a series of 3-ethynyl-1H-indazoles designed as PI3K pathway inhibitors, the nature of the group attached to the ethynyl moiety significantly impacted the inhibitory activity. Similarly, in the development of Trk inhibitors, modifications at the 3-position of the indazole ring were crucial for achieving high potency and selectivity. The 3-iodo group serves as an ideal starting point for exploring these SARs through various cross-coupling reactions.

Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo.[20] The development of novel PET tracers is a rapidly growing area of research, and the indazole scaffold has been explored for this purpose. The introduction of positron-emitting isotopes, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), onto the indazole core can be achieved through various radiolabeling strategies.[4][5] The 3-iodoindazole scaffold can serve as a precursor for the introduction of these radioisotopes, for example, through Stille or Suzuki coupling with a radiolabeled coupling partner. While specific examples of clinically used PET tracers directly derived from 3-iodoindazole are not yet widespread, the synthetic accessibility and biological relevance of the indazole core make it an attractive scaffold for the development of future imaging agents for oncology and neuroscience.[21]

Conclusion: A Versatile and Enduring Scaffold in Chemical Science

The 3-iodoindazole scaffold has firmly established itself as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique combination of a privileged heterocyclic core and a highly versatile reactive handle at the C3 position provides an unparalleled platform for the construction of complex molecular architectures. From the synthesis of life-saving kinase inhibitors like Axitinib to the exploration of novel PET imaging agents, the applications of 3-iodoindazoles continue to expand. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this remarkable scaffold is essential for unlocking new frontiers in chemical biology and therapeutic innovation.

References

  • 3-Iodo-1H-indazole | 66607-27-0. Sigma-Aldrich.

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • 3-Iodo-1H-indazole | 66607-27-0. Sigma-Aldrich.

  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Benchchem.

  • 3-Iodo-1H-indazole | CAS 66607-27-0. Santa Cruz Biotechnology.

  • Physical properties of 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.

  • 3-Iodo-1H-indazole CAS 66607-27-0. Watson International.

  • 3-Iodo-1H-indazole. Sigma-Aldrich.

  • Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. (2015). ACS Publications.

  • Novel Intermediates And Process For Preparation Of Axitinib. Quickcompany.

  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford.

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed.

  • Niraparib; MK 4827. New Drug Approvals.

  • An improved process for preparation of axitinib. (2016). Google Patents.

  • Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.

  • Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. (n.d.). ResearchGate.

  • How to Make Dot and Cross Diagrams. Superprof.

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.

  • CAS 66607-27-0: 3-Iodo-1H-indazole. CymitQuimica.

  • Sandmeyer-type reaction as an alternative synthesis route. Benchchem.

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. (2019). PubMed.

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC.

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.

  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Benchchem.

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).

  • A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. (n.d.).

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

  • Sandmeyer Reaction. (2021). L.S.College, Muzaffarpur.

  • Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. (2017). PMC.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • 3-Iodo-7-methyl-1H-indazole | C8H7IN2. PubChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry. (2016). YouTube.

  • Suzuki reaction. Wikipedia.

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  • 3-Iodo-1H-indazole | C7H5IN2. PubChem.

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).

  • 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. (2021). PMC.

  • New 18F PET Tracers and Novel Methods for their Production. (2022).

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  • Protein Kinase Inhibitors. (2025). NCBI Bookshelf.

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  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).

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Exploratory

Precision Scaffolding: 3-Halogenated Indazoles in High-Value Drug Discovery

The following technical guide details the strategic utility, synthesis, and application of 3-halogenated indazoles in modern drug discovery. [1][2] Executive Summary In the landscape of kinase inhibitors and GPCR modulat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utility, synthesis, and application of 3-halogenated indazoles in modern drug discovery.

[1][2]

Executive Summary

In the landscape of kinase inhibitors and GPCR modulators, the indazole scaffold has emerged as a superior bioisostere to the indole. While indoles are prone to metabolic oxidation at the C3 position, the 3-halogenated indazole offers a robust, pre-functionalized "handle" that resists metabolic degradation while enabling precise vector exploration. This guide outlines the operational mastery of these building blocks, focusing on the critical C3-functionalization and the control of N1/N2 tautomeric selectivity.

Strategic Value: The Indazole Advantage

The 3-haloindazole is not merely a precursor; it is a gateway to "Scaffold Hopping." By replacing an indole core with an indazole, medicinal chemists can modulate:

  • pKa & Solubility: The additional nitrogen lowers the pKa (~14 for indazole vs. ~17 for indole), enhancing H-bond donor capability at N1.

  • Metabolic Stability: The C3-position in indoles is a metabolic soft spot (oxidation to oxindole).[1][2] In indazoles, the C3-halogen blocks this site or allows replacement with metabolically stable groups (e.g., trifluoromethyl, aryl).

  • Vectorial Growth: The C3-halogen allows for late-stage diversification via palladium-catalyzed cross-coupling, critical for probing the "deep pocket" of ATP-binding sites in kinases.[1][2]

Synthetic Access: The "Make"

Reliable access to 3-haloindazoles is governed by electrophilic aromatic substitution.[1] Unlike other heterocycles, the 3-position of the 1H-indazole is highly nucleophilic, allowing direct halogenation without pre-activation.[2]

Comparative Halogenation Strategies
TargetReagent SystemConditionsYieldSelectivity Note
3-Chloro NaOCl / NaOHaq.[1][2] solution, RT75-85%Requires careful pH control to avoid N-chlorination.
3-Bromo Br₂ / NaOHaq.[1][2] dioxane, 0°C85-95%Standard. High atom economy.[1][2]
3-Iodo I₂ / KOHDMF, RT80-90%Best for subsequent Suzuki/Sonogashira couplings.[1][2]
Detailed Protocol: Synthesis of 3-Iodo-1H-indazole

Context: This protocol is preferred for generating a building block highly active in Pd-catalyzed couplings.[1][2]

Reagents:

  • 1H-Indazole (1.0 equiv)[1][2]

  • Iodine (I₂, 1.1 equiv)[2]

  • Potassium Hydroxide (KOH, 3.0 equiv)[2]

  • DMF (Dimethylformamide, 5 mL/mmol)[2]

Methodology:

  • Dissolution: Charge a round-bottom flask with 1H-indazole and DMF. Stir until fully dissolved.

  • Base Addition: Add KOH pellets in a single portion. The solution may darken slightly.

  • Iodination: Add solid iodine (I₂) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at room temperature (20-25°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1][2] The product typically appears less polar than the starting material.

  • Quench: Pour the reaction mixture into a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine.

  • Isolation: A precipitate will form.[1] Filter the solid, wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Validation: ¹H NMR should show the disappearance of the C3-proton singlet (typically around δ 8.0 ppm).

The Selectivity Challenge: N1 vs. N2 Functionalization

The most common failure mode in indazole chemistry is uncontrolled alkylation. The indazole ring exists in a tautomeric equilibrium between 1H- (benzenoid) and 2H- (quinonoid) forms.[1][2][3][4]

  • Thermodynamic Control: Favors N1-alkylation (the 1H-form is aromatic and more stable).[1][2]

  • Kinetic Control: Can favor N2-alkylation due to the higher nucleophilicity of the N2 lone pair in the deprotonated anion.

To utilize 3-haloindazoles effectively, one must often protect the nitrogen to direct the chemistry at C3 or to ensure regioselective alkylation.

Visualization: The Selectivity Pathway

The following diagram illustrates the bifurcation in reactivity and the "Hub" strategy for multi-functionalization.

IndazoleWorkflow cluster_selectivity Critical Decision Point Start 1H-Indazole Halo 3-Haloindazole (X = Br, I) Start->Halo X2 / Base (Electrophilic Subst.) N1_Prot N1-Protected (THP/SEM/Boc) Halo->N1_Prot DHP, H+ (Thermodynamic) N2_Prot N2-Alkylated (Kinetic/Specific) Halo->N2_Prot R-X, Base (Kinetic Mix) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) N1_Prot->Coupling Boronic Acid/Amine Pd(0) Drug Target Drug Scaffold (e.g., Axitinib analog) Coupling->Drug Deprotection (HCl/TFA)

Caption: Workflow for generating regiochemically pure 3-substituted indazoles. The N-protection step is critical to prevent catalyst poisoning and side reactions.[2]

Advanced Application: The "Orthogonal Hub" Strategy

For complex drug candidates, a 6-bromo-3-iodo-1H-indazole building block acts as an orthogonal hub.[1][2] This exploits the reactivity difference between the C-I and C-Br bonds.

  • Step 1 (C3-Selective): The C-I bond is weaker and reacts faster in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at room temperature.[1][2]

  • Step 2 (C6-Selective): The C-Br bond remains intact during Step 1 and is activated subsequently under more forcing conditions (higher temp, stronger ligands like XPhos or RuPhos).[1][2]

Case Study: Kinase Inhibitor Synthesis (Axitinib Analogues)

Many VEGFR inhibitors (e.g., Axitinib) utilize a 3-substituted indazole.[2]

  • Building Block: 3-Iodo-1H-indazole.[1][2][5]

  • Reaction: Heck coupling with 2-vinylpyridine or Suzuki coupling with heteroaryl boronic acids.[1][2]

  • Key Insight: Using the 3-iodo variant avoids the need for harsh conditions required by the 3-bromo analog, preserving sensitive functional groups on the coupling partner.

References

  • Synthesis of 3-Iodoindazoles: Chimica Oggi - Chemistry Today, "C3-Indazole Functionalization: A Review". Available at: [Link]

  • N1 vs N2 Selectivity Mechanisms: WuXi Biology, "Mechanism of a Highly Selective N2 Alkylation of Indazole". Available at: [Link]

  • Indazole in Drug Discovery: National Institutes of Health (PMC), "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Available at: [Link]

  • Building Block Specifications: PubChem, "3-Iodo-1H-indazole Compound Summary".[1][2] Available at: [Link][2]

  • Regioselective Alkylation Protocols: Beilstein Journal of Organic Chemistry, "Regioselective alkylation of a versatile indazole". Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodoindazoles

Introduction: The Strategic Importance of 3-Arylindazoles The indazole scaffold is a privileged structural motif in medicinal chemistry and drug development, serving as a cornerstone for a multitude of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Arylindazoles

The indazole scaffold is a privileged structural motif in medicinal chemistry and drug development, serving as a cornerstone for a multitude of pharmacologically active agents. Its bioisosteric relationship with the indole nucleus has led to its incorporation into compounds targeting a wide array of biological targets. Specifically, 3-arylindazoles are integral to the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and oncology drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these vital 3-arylindazole derivatives.[1] This guide provides an in-depth analysis of the reaction conditions, mechanistic considerations, and detailed protocols for the successful Suzuki-Miyaura coupling of 3-iodoindazoles, tailored for researchers, scientists, and drug development professionals.

Mechanistic Core: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is a well-orchestrated sequence of three primary steps, revolving around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the 3-iodoindazole. This is often the rate-determining step. The C3 position of the indazole ring is generally electron-deficient, which facilitates this oxidative addition.[3]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole C3 and the aryl group, with the coupled product being expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Indazol-3-yl)(I) pd0->pd_complex Oxidative Addition (3-Iodoindazole) transmetalation_complex L₂Pd(II)(Indazol-3-yl)(Ar) pd_complex->transmetalation_complex Transmetalation (Ar-B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product 3-Arylindazole transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters and Experimental Causality

The success of the Suzuki-Miyaura coupling of 3-iodoindazoles hinges on the judicious selection of several key reaction parameters. The rationale behind these choices is crucial for achieving high yields and purity.

The Question of N-Protection

A frequent consideration for reactions involving NH-containing heterocycles is the necessity of a protecting group. For 3-iodoindazoles, successful couplings have been reported on both N-protected and unprotected substrates.

  • Unprotected 3-Iodoindazoles: Direct coupling on the NH-indazole is often feasible and desirable as it eliminates extra synthetic steps.[4] Modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands, can effectively catalyze the coupling on unprotected, nitrogen-rich heterocycles.

  • N-Protected 3-Iodoindazoles: The use of an N-Boc (tert-butyloxycarbonyl) protecting group is common. However, it's noteworthy that under certain basic conditions, particularly with microwave heating, the Boc group can be cleaved in situ.[5] This can be either a desired tandem reaction or an unintended side reaction. For substrates with sensitive functionalities or when precise control is needed, a stable protecting group might be advantageous.

Field Insight: For initial screening, attempting the reaction on the unprotected 3-iodoindazole is a resource-efficient strategy. If catalyst inhibition or side reactions are observed, then employing an N-Boc or other suitable protecting group should be explored.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is arguably the most critical factor for success.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a reliable starting point as it is a pre-formed Pd(0) complex. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.

  • Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that excel in coupling challenging substrates, including heteroaryl halides. They can accelerate both the oxidative addition and reductive elimination steps.[6]

    • Ferrocenyl Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is highly effective, and PdCl₂(dppf) is a common, air-stable precatalyst that is convenient to handle.[7]

Field Insight: For 3-iodoindazoles, which are relatively electron-deficient, Pd(PPh₃)₄ or PdCl₂(dppf) are excellent starting points. If yields are low or the reaction is sluggish, switching to a more specialized Buchwald ligand system is a logical next step.

The Role of the Base

The base is essential for the transmetalation step, where it facilitates the formation of a boronate species (e.g., [ArB(OH)₃]⁻), which is more nucleophilic than the parent boronic acid.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, often in an aqueous solution. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in difficult couplings.

  • Phosphates (K₃PO₄): Potassium phosphate is another strong base that is often employed, particularly under anhydrous conditions or with hindered substrates.

Field Insight: An aqueous solution of K₂CO₃ is a cost-effective and generally effective choice for initial trials. If dehalogenation or other side reactions are an issue, or if the boronic acid is particularly unreactive, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can significantly improve the outcome.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Ethereal Solvents (1,4-Dioxane, DME, THF): These are the most common solvents for Suzuki-Miyaura reactions. They are often used in a mixture with water (e.g., 4:1 or 3:1 ratio) to dissolve the inorganic base.

  • Aprotic Polar Solvents (DMF, Acetonitrile): N,N-Dimethylformamide (DMF) or acetonitrile can also be effective, particularly for microwave-assisted reactions.

Field Insight: A mixture of 1,4-dioxane and water is a robust and widely applicable solvent system. It provides a good balance of solubility for both the organic and inorganic components of the reaction.

Data Summary: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of 3-iodoindazoles.

Table 1: Conventional Heating Conditions

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd/C (5 mol%)NoneK₂CO₃ (4)Dioxane/H₂O9518Moderate
Pd(PPh₃)₄ (5-10)PPh₃K₂CO₃ (2)DME8012-24Good
PdCl₂(dppf) (3-5)dppfCs₂CO₃ (2)Dioxane10016Good-Excellent
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O11012Excellent

Table 2: Microwave-Assisted Conditions

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (5-6)PPh₃Na₂CO₃ (2N aq.)1,4-Dioxane120-15015-40Good-Excellent
PdCl₂(dppf) (5)dppfK₂CO₃ (2)DMF15010-20Excellent

Yields are generalized from literature and can vary significantly based on the specific substrates used.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: General Procedure using Conventional Heating

Workflow_Conventional start Start setup Combine Reactants: - 3-Iodoindazole (1 equiv) - Arylboronic Acid (1.2-1.5 equiv) - Base (2-3 equiv) start->setup inert Inert Atmosphere: Seal vessel, evacuate and backfill with Ar or N₂ (3x) setup->inert add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) inert->add_solvents add_catalyst Add Pd Catalyst/Ligand (under positive inert gas flow) add_solvents->add_catalyst heat Heat with Stirring (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up: Dilute, extract, wash monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for conventional Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure using Microwave Irradiation

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 3-iodoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and 2N aqueous Na₂CO₃ solution).

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the temperature (e.g., 120-150 °C), and irradiate with stirring for the specified time (e.g., 15-40 minutes). Note: Ramping time to the target temperature is typically 1-2 minutes.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong/soluble base; Poor solvent choice.Use fresh catalyst; Switch to a stronger base (Cs₂CO₃, K₃PO₄); Screen alternative solvents (DME, DMF, Toluene).
Dehalogenation (Protodeiodination) Hydrogen source present; Catalyst favors β-hydride elimination.Use an aprotic solvent and a non-coordinating base; Screen different phosphine ligands.
Homocoupling of Boronic Acid Presence of oxygen; High temperature.Ensure the reaction is thoroughly degassed; Run the reaction at a lower temperature if feasible.
Boc-Group Deprotection Basic conditions, especially at high temperatures (microwave).If undesired, use a milder base (e.g., NaHCO₃) or lower temperature. If desired, ensure conditions are sufficient for complete conversion.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a highly effective and adaptable method for the synthesis of 3-arylindazoles. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively tailor reaction conditions to their specific substrates. The protocols provided herein serve as a robust starting point for both conventionally heated and microwave-assisted methodologies, enabling the efficient generation of diverse indazole libraries for drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • Singh, U. P., & Singh, R. P. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2018). Available from: [Link]

  • Amatore, C., Jutand, A., & Rios, A. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(13), 3249-3258. (2006). Available from: [Link]

  • Pitteloud, J. P., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(5), 389-394. (2020). Available from: [Link]

  • Li, J., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Science & Technology, 7(21), 5036-5043. (2017). Available from: [Link]

  • Cheshkov, D. A., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(20), 2596-2598. (2011). Available from: [Link]

  • da Silva, F. de C., et al. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 26(8), 1646-1654. (2015). Available from: [Link]

  • Vera, G., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. (2018). Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 7, 1038-1051. (2011). Available from: [Link]

  • Wang, Y., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2953. (2023). Available from: [Link]

  • Jones, C. D., et al. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Tetrahedron Letters, 48(43), 7620-7623. (2007). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. (2007). Available from: [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-7-methoxy-1-methyl-1H-indazole

Abstract & Strategic Overview The functionalization of the indazole core, particularly at the C3 position, is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues, PI3K/Akt inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of the indazole core, particularly at the C3 position, is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues, PI3K/Akt inhibitors) and GPCR ligands. This guide details the optimized Sonogashira cross-coupling of 3-iodo-7-methoxy-1-methyl-1H-indazole with terminal alkynes.

While general Sonogashira conditions exist, this specific substrate presents unique electronic and steric features:

  • Electronic Modulation: The 7-methoxy group is an electron-donating group (EDG). While it enhances the solubility and metabolic profile of the final drug candidate, it slightly increases the electron density of the heteroaryl ring compared to the unsubstituted parent, potentially raising the activation energy for the oxidative addition step.

  • Steric Environment: The C7-methoxy group is proximal to the N1-methyl group, creating a "buttressing effect" that locks the conformation but generally leaves the C3-iodine accessible.

  • N1-Blocking: The 1-methyl group is critical. Unlike free (NH)-indazoles, which can poison Palladium catalysts or require massive excess of base, the N1-methyl "caps" the heterocycle, permitting lower catalyst loadings and cleaner reaction profiles.

This protocol prioritizes Step Economy and Purification Efficiency , utilizing a Pd(II)/Cu(I) catalytic system optimized for electron-rich heteroaryl iodides.

Chemical Mechanism & Rationale[1][2][3][4]

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. Understanding the specific behavior of the indazole substrate allows for precise troubleshooting.

Mechanistic Pathway[4]
  • Oxidative Addition: The active Pd(0) species inserts into the C3–I bond. Note: The 7-OMe group makes the indazole slightly more electron-rich, stabilizing the Pd(II) intermediate but potentially slowing the initial insertion compared to nitro-indazoles.

  • Transmetallation: The copper-acetylide (formed in situ from the terminal alkyne, CuI, and amine base) transfers the alkyne to the Palladium center.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Visualization: Catalytic Cycle

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for EDG-Indazoles) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Indazole Complex OxAdd->PdII_Complex TransMet Transmetallation (Requires Cu-Acetylide) PdII_Complex->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 3-Iodo-7-methoxy- 1-methyl-1H-indazole Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Caption: Catalytic cycle highlighting the oxidative addition step, which is modulated by the 7-OMe substituent.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-Iodo-7-methoxy-1-methyl-1H-indazole 1.0SubstrateLimiting reagent. Ensure purity >95% by HPLC.
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for potential homocoupling.[1]
Pd(PPh3)2Cl2 0.05 (5 mol%)CatalystRobust, air-stable precatalyst. Reduces to Pd(0) in situ.
CuI 0.10 (10 mol%)Co-catalystCritical:[2] Must be off-white/tan. If green/blue, it is oxidized and must be purified.
Triethylamine (Et3N) 3.0 - 5.0BaseActs as solvent/co-solvent and proton scavenger.
DMF (Anhydrous) SolventHigh polarity dissolves the indazole; ensures high reaction rate.
Step-by-Step Procedure (The "Gold Standard")

Pre-reaction Check:

  • Verify the quality of CuI. Recrystallize from saturated KI/H2O if necessary.

  • Ensure the reaction vessel is strictly oxygen-free to prevent Glaser homocoupling (alkyne dimerization).

Workflow:

  • Charge Solids: In a dry reaction vial equipped with a magnetic stir bar, add:

    • 3-iodo-7-methoxy-1-methyl-1H-indazole (1.0 equiv)

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (10 mol%)[2]

  • Inert Atmosphere: Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

  • Solvent Addition: Under positive Argon pressure, inject anhydrous DMF (concentration ~0.1 M to 0.2 M relative to indazole) and Et3N (3.0 equiv).

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv). If the alkyne is solid, add it in Step 1.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. The 7-OMe group may slow the reaction. If conversion is <50% after 2 hours, heat to 50°C .

    • Visual Cue: The reaction mixture typically turns dark brown/black as Pd(0) colloids form and the cycle progresses.

  • Workup (Pd Scavenging):

    • Dilute with EtOAc.

    • Wash with 5% aqueous NH4OH or saturated NH4Cl (removes Copper salts—blue aqueous layer indicates successful Cu removal).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: 7-Methoxy indazoles are often fluorescent. Use long-wave UV (365 nm) to assist fraction collection.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas: Vac/Argon x3 Start->Degas AddLiq Add Liquids: DMF, Et3N, Alkyne Degas->AddLiq Monitor Monitor (TLC/LCMS): RT, 2-16h AddLiq->Monitor Heat Decision: <50% Conv? -> Heat 50°C Monitor->Heat Heat->Monitor Incomplete Workup Workup: NH4Cl Wash (Remove Cu) Heat->Workup Complete Purify Purification: Flash Column Workup->Purify

Caption: Operational workflow emphasizing the decision node for thermal acceleration.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseSolution
Homocoupling (Alkyne-Alkyne) Oxygen presence; CuI oxidation.Rigorous degassing; Add alkyne slowly (syringe pump); Reduce CuI loading to 2 mol%.
No Reaction (Starting Material Remains) Catalyst poisoning or substrate deactivation.Increase Temp to 60°C; Switch to Pd(dppf)Cl2 (more robust ligand); Ensure N1 is methylated (free NH kills reaction).
De-iodination (Indazole-H formed) Hydride source present; excessive heating.Use anhydrous solvents; Avoid heating >80°C; Reduce reaction time.
Alternative Conditions (Green/Difficult Substrates)

For substrates where the 7-OMe group causes significant steric hindrance or if "Green" solvents are required:

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or pure Toluene.

  • Temp: 80°C.

  • Mechanism:[3][4][5][6][7][8] The bidentate dppf ligand creates a wider bite angle, facilitating the reductive elimination of sterically crowded products.

Quality Control & Validation

To ensure the protocol was successful, verify the product using these markers:

  • 1H NMR:

    • Disappearance of the sharp singlet at ~8.0-8.5 ppm (C3-H of de-iodinated byproduct) if checking against SM, or disappearance of C3-I (carbon shift).

    • Appearance of alkyne peaks.[9][10]

    • Diagnostic Shift: The N1-Me singlet (typically ~4.0 ppm) often shifts slightly upfield (0.05-0.1 ppm) upon conjugation at C3.

  • LCMS:

    • Check for M+H.

    • Watch for M+H minus 126 (loss of I) which indicates dehalogenation.

    • Watch for 2x Alkyne Mass (Glaser product).

References

  • Sonogashira Coupling Overview: Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[5] J. Organomet. Chem.2002 , 653, 46–49. Link

  • Indazole Reactivity: BenchChem. Application Notes: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.[2] BenchChem Protocols. 2025 . Link

  • Medicinal Chemistry Applications: Li, H., et al. Design and synthesis of 3-alkynyl-1H-indazoles as PI3K inhibitors. Bioorg. Med. Chem. Lett.2014 .[4][7][11][12] Link

  • Regioselective Alkylation: Lini, M., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1780–1788. Link

  • General Heterocycle Coupling: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874–922. Link

Sources

Method

Regioselective Synthesis of 1-Methyl-1H-Indazole Derivatives: Application Notes and Protocols

Introduction: The Significance of N1-Methylated Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N1-Methylated Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, the regioselective methylation of the indazole core to yield 1-methyl-1H-indazole derivatives is of paramount importance, as the precise location of the methyl group on one of the two nitrogen atoms (N1 or N2) can drastically alter the molecule's pharmacological profile and physicochemical properties. The 1-methyl-1H-indazole isomer often serves as a crucial building block in the synthesis of targeted therapeutics.[3][4]

However, the direct alkylation of 1H-indazoles frequently presents a significant synthetic challenge, often resulting in a mixture of N1 and N2 regioisomers.[5][6] This lack of selectivity complicates purification, reduces yields, and can be a critical bottleneck in drug development pipelines. This document provides a detailed guide for researchers, scientists, and drug development professionals on achieving high regioselectivity in the synthesis of 1-methyl-1H-indazole derivatives, focusing on robust and scalable protocols. We will delve into the mechanistic principles governing this selectivity and provide step-by-step experimental procedures.

The Challenge of Regioselectivity: A Tale of Two Nitrogens

The indazole ring possesses two nucleophilic nitrogen atoms, and its anion exists in a mesomeric equilibrium. This duality is the root of the regioselectivity problem in N-alkylation. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by several factors:

  • Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the N1-alkylated product, which is the thermodynamically controlled product.[7][9]

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Steric hindrance around the N1 position can disfavor alkylation at that site. Conversely, electron-withdrawing or chelating groups at the C3 position can significantly promote N1-alkylation through interactions with the cation of the base.[3][5]

  • Reaction Conditions: The choice of base, solvent, and methylating agent is critical in steering the reaction towards the desired N1 isomer.[5][7]

Strategic Approach to N1-Regioselective Methylation

Our focus will be on a widely validated and highly effective method for achieving N1-regioselectivity: the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][4][5] This system has proven to be robust for a variety of substituted indazoles.

Mechanism of N1-Selectivity with NaH/THF

The high N1-selectivity observed with the NaH/THF system is attributed to a chelation effect. The sodium cation (Na+) is believed to coordinate with the N2 nitrogen and a nearby electron-rich substituent, typically at the C3 position (e.g., a carbonyl or carboxymethyl group). This coordination sterically encumbers the N2 position, leaving the N1 position as the more accessible site for the incoming methylating agent. This mechanistic rationale explains the exceptional selectivity observed for indazoles bearing such substituents.

G cluster_0 Mechanism of N1-Selectivity Indazole Indazole with C3-substituent Indazole_anion Indazole Anion Indazole->Indazole_anion Deprotonation Chelated_intermediate N2-Na+ Chelated Intermediate Indazole_anion->Chelated_intermediate Na+ Chelation at N2 NaH NaH in THF NaH->Indazole_anion N1_product 1-Methyl-1H-indazole (Major Product) Chelated_intermediate->N1_product SN2 attack from N1 N2_product 2-Methyl-2H-indazole (Minor Product) Chelated_intermediate->N2_product Sterically hindered Methyl_iodide Methyl Iodide (CH3I) Methyl_iodide->N1_product

Caption: Proposed mechanism for N1-selective methylation of indazoles.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation of Substituted 1H-Indazoles

This protocol is optimized for achieving high N1-regioselectivity for a broad range of substituted indazoles.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI) or dimethyl sulfate (DMS) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add the methylating agent (MeI or DMS, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole derivative.

G Start Start: Substituted 1H-Indazole Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool_0C_1 Cool to 0 °C Dissolve->Cool_0C_1 Add_NaH Add NaH (1.2 equiv) Cool_0C_1->Add_NaH Stir_Deprotonate Stir at 0 °C (30 min), then RT (30 min) Add_NaH->Stir_Deprotonate Cool_0C_2 Cool to 0 °C Stir_Deprotonate->Cool_0C_2 Add_MeI Add Methylating Agent (1.1 equiv) Cool_0C_2->Add_MeI Stir_RT Stir at RT (12-24h) Add_MeI->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Workup Wash, Dry, Concentrate Extract->Workup Purify Column Chromatography Workup->Purify End End: Pure 1-Methyl-1H-Indazole Purify->End

Caption: Experimental workflow for N1-selective methylation.

Influence of Substituents on N1-Selectivity

The regioselectivity of the methylation is highly dependent on the nature and position of substituents on the indazole ring. The following table summarizes the observed regioselectivity for various substituted indazoles using the NaH/THF protocol.

Indazole SubstituentN1:N2 RatioYield (%)Reference
3-Carboxymethyl>99:1High[3][4]
3-tert-Butyl>99:1High[3][4]
3-COMe>99:1High[3][4]
3-Carboxamide>99:1High[3][4]
UnsubstitutedVariableModerate[5]
7-NO2<4:96High[3][4]
7-CO2Me<4:96High[3][4]

As the data indicates, indazoles with substituents at the C3 position that can participate in chelation with the sodium cation show excellent N1-selectivity.[3][4] In contrast, substituents at the C7 position can sterically hinder the N1 position and electronically favor N2-alkylation, leading to a reversal of regioselectivity.[3][4]

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction: If the reaction is sluggish, ensure that the THF is completely anhydrous and that the NaH is fresh and active. Gentle heating (e.g., to 50 °C) after the addition of the methylating agent can sometimes drive the reaction to completion, but this may also affect the N1:N2 ratio.

  • Poor Regioselectivity: If a mixture of isomers is obtained, verify the reaction temperature during the addition of NaH and the methylating agent. Maintaining a low temperature during these steps is often crucial. For challenging substrates, alternative strategies such as those involving pre-functionalization or different catalytic systems may be necessary.

  • Alternative Strategies: For cases where direct N-alkylation fails to provide the desired selectivity, alternative synthetic routes can be employed. These include the construction of the 1-methyl-1H-indazole ring from appropriately substituted N-methyl-N-arylhydrazines or via aryne annulation with N,N-dimethylhydrazones.[4][10][11]

Conclusion

The regioselective synthesis of 1-methyl-1H-indazole derivatives is a critical transformation in the development of new pharmaceuticals and functional materials. By understanding the interplay of thermodynamic and kinetic factors, and by rationally selecting reaction conditions, high selectivity for the desired N1-isomer can be achieved. The NaH/THF system provides a robust and scalable method for the N1-methylation of a wide range of substituted indazoles. This guide offers a comprehensive framework, from mechanistic understanding to practical application, to empower researchers in their synthesis of these valuable compounds.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 10(43), 8683-8689. [Link]

  • Sun, Y., et al. (2023). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1073–1081. [Link]

  • Unspecified Authors. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Unspecified Authors. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link]

  • Unspecified Authors. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles. ACS Publications. [Link]

  • Unspecified Authors. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]

  • Unspecified Authors. (2022). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6439. [Link]

  • Cheung, M., et al. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(19), 7453-7455. [Link]

Sources

Application

Application Notes &amp; Protocols: Heck Reaction for 3-Iodoindazole Substrates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Indazole Functionalization The indazole core is a privileged scaffold in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Functionalization

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the VEGFR inhibitor axitinib. The ability to precisely and efficiently functionalize this heterocycle is paramount for the development of new chemical entities. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, offers a powerful and versatile method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1][2] This guide provides an in-depth exploration of Heck reaction protocols specifically tailored for 3-iodoindazole substrates, a common and reactive starting material for drug discovery and development programs.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to effectively leverage this transformative reaction.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodoindazole to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of the C-I bond makes 3-iodoindazoles excellent substrates for this step.[3][4]

  • Olefin Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the indazole moiety into the C-C double bond of the coordinated alkene. This step forms the new carbon-carbon bond and sets the stereochemistry of the product.[5]

  • β-Hydride Elimination: For the catalytic cycle to continue, a palladium-hydride species must be eliminated. This typically occurs via a syn-β-hydride elimination from the alkyl-palladium intermediate, generating the final substituted alkene product.

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is essential for neutralizing the hydrogen iodide (HI) generated during the reaction.[6]

Diagram: The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Indazolyl-Pd(II)-I(L)₂ Pd0->PdII_Aryl 3-Iodoindazole Insertion Migratory Insertion PdII_Alkyl Alkyl-Pd(II)-I(L)₂ PdII_Aryl->PdII_Alkyl Alkene BetaElim β-Hydride Elimination PdH H-Pd(II)-I(L)₂ PdII_Alkyl->PdH Product PdH->Pd0 Base (e.g., Et₃N) RedElim Reductive Elimination caption Figure 1. Simplified Heck catalytic cycle for 3-iodoindazoles.

Key Reaction Parameters & Optimization Strategies

The success of a Heck reaction hinges on the careful selection of several key components. For 3-iodoindazole substrates, particular attention should be paid to the following:

  • N-H Protection: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle. Therefore, N-protection (e.g., with a tetrahydropyran (THP) or Boc group) is often recommended to improve yields and prevent side reactions.[3][7]

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[6][7] Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.

    • Monodentate Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine are workhorse ligands suitable for many applications.[1][7]

    • Bulky/Electron-Rich Ligands: For more challenging couplings, or with less reactive aryl bromides, bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) or biarylphosphine ligands (e.g., XPhos) can be beneficial.[8]

  • Base: An organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[7][8] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[1][6] The choice of base can significantly impact the reaction rate and yield.[9]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are typically used to ensure solubility of the reagents and catalyst.[7]

Detailed Experimental Protocols

The following protocols provide a starting point for the Heck coupling of 3-iodoindazoles. Optimization may be required based on the specific alkene substrate.

Protocol 1: General Heck Coupling with Acrylates

This protocol is a robust starting point for coupling N-protected 3-iodoindazoles with electron-deficient olefins like acrylates.

  • Rationale: The use of Pd(OAc)₂ with PPh₃ is a classic, cost-effective catalytic system. Triethylamine acts as both a base and a solvent in some cases, though DMF is used here for better solubility. N-protection is crucial for consistent high yields.[3][7]

Experimental Workflow: General Heck Protocol

Workflow start Start setup Combine Reagents: - N-Protected 3-Iodoindazole - Alkene - Pd Catalyst & Ligand - Base & Solvent start->setup inert Degas & Backfill with Inert Gas (Ar/N₂) setup->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify deprotect N-Deprotection (if required) purify->deprotect end Final Product deprotect->end

Sources

Method

Application Note: High-Fidelity Functionalization of 7-Methoxyindazole at the C3 Position

Executive Summary & Strategic Rationale The 7-methoxyindazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitor design (e.g., ITK, CDK, and VEGFR inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-methoxyindazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitor design (e.g., ITK, CDK, and VEGFR inhibitors). The 7-methoxy group is not merely a bystander; it functions as an intramolecular hydrogen bond acceptor and induces specific steric vectors that differentiate it from the unsubstituted parent indazole.

Functionalization at the C3 position is the primary vector for expanding Structure-Activity Relationships (SAR) into the solvent-exposed region of the ATP binding pocket. However, the presence of the electron-donating methoxy group at C7 introduces unique electronic and steric challenges:

  • Regioselectivity: The C7-OMe group exerts steric pressure on the N1 position, potentially shifting the thermodynamic equilibrium of N-protection toward N2, which is often undesirable for standard pharmacophore models.

  • Electronic Activation: The C7-OMe enriches the

    
    -system, making the C3 position highly nucleophilic toward electrophiles (e.g., iodonium sources) but potentially prone to over-oxidation during metal-catalyzed C-H activation.
    

This guide provides a validated, self-consistent workflow for accessing C3-substituted 7-methoxyindazoles via two distinct pathways: Classical Halogenation/Cross-Coupling and Direct C-H Activation .

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on the target moiety and available starting materials.

C3_Functionalization_Workflow Start Starting Material: 7-Methoxyindazole Protect Step 1: N-Protection (Critical for Regiocontrol) Start->Protect  Must block N1/N2   Decision Target Moiety at C3? Protect->Decision RouteA Route A: Halogenation (Universal Access) Decision->RouteA  Complex/Diverse Targets   RouteB Route B: Direct C-H Activation (Atom Economy) Decision->RouteB  Simple Aryls / Green Chem   Iodination C3-Iodination (NIS or I2/KOH) RouteA->Iodination DirectArylation Pd-Catalyzed C-H Arylation (Restricted Substrate Scope) RouteB->DirectArylation Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Groups) Iodination->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Iodination->Sonogashira Final Target C3-Functionalized 7-Methoxyindazole Suzuki->Final Sonogashira->Final DirectArylation->Final

Figure 1: Strategic decision tree for selecting the functionalization pathway. Route A is recommended for library generation; Route B is preferred for process scale-up of specific biaryl targets.

Module 1: Regioselective N-Protection

Context: Before C3 functionalization, the nitrogen atoms must be masked. The 7-OMe group sterically crowds the N1 position. While N1-alkylation is generally thermodynamically favored, kinetic conditions or bulky protecting groups (like SEM) can lead to mixtures.

Protocol A: N1-THP Protection (Acid Labile)

This is preferred for medicinal chemistry as the THP group is easily removed under mild acidic conditions.

Reagents:

  • 7-Methoxyindazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolve 7-methoxyindazole in anhydrous DCM (0.2 M).

  • Add PTSA followed by dropwise addition of DHP at 0°C.

  • Allow to warm to RT and stir for 4–12 hours.

  • Process Control Check (TLC/NMR): Monitor disappearance of SM.

    • Self-Validation: In ^1H NMR, the N1-THP isomer typically shows the anomeric proton (N-CH-O) around 5.6–5.8 ppm. The N2 isomer (minor) usually appears downfield. 7-OMe steric pressure may increase N2 formation compared to unsubstituted indazole; chromatographic separation is required if N2 > 5%.

  • Quench with sat. NaHCO3, extract with DCM, and concentrate.

Module 2: C3-Iodination (The Gateway Transformation)

Context: The 7-methoxy group activates the ring, making C3 highly susceptible to Electrophilic Aromatic Substitution (


). We utilize N-Iodosuccinimide (NIS) for a cleaner reaction profile than elemental iodine.
Protocol B: Regioselective C3-Iodination

Reagents:

  • N1-Protected 7-Methoxyindazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1–1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M).

  • Addition: Add NIS portion-wise at 0°C to prevent exotherm-driven side reactions.

  • Reaction: Stir at RT for 2–4 hours.

  • Process Control Check:

    • NMR Diagnostic: The diagnostic C3-H singlet (typically ~8.0 ppm) must disappear completely. If the signal persists, add 0.1 equiv NIS.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove oxidative iodine species (color change from brown/orange to yellow/clear).
    
  • Isolation: Precipitate with water or extract with EtOAc.

Data Summary: Halogenation Efficiency

ReagentSolventTempYieldNotes
NIS MeCNRT88-95%Cleanest profile; easy workup.
I2 / KOH DMFRT80-85%Economical; requires strong base (incompatible with some PGs).
NBS MeCNRT90-92%For C3-Bromides (less reactive in Suzuki than Iodides).

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: The 3-iodo-7-methoxyindazole is an excellent electrophile. However, the electron-rich nature of the ring can sometimes slow down the reductive elimination step. We employ a robust catalyst system (


) that resists dehalogenation and homocoupling.
Protocol C: Microwave-Assisted Suzuki Coupling

Reagents:

  • 3-Iodo-7-methoxyindazole derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Vessel Prep: Charge a microwave vial with the iodide, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen causes homocoupling of the boronic acid).

  • Solvent: Add degassed Dioxane and aqueous Base via syringe.

  • Reaction: Irradiate at 100–120°C for 30–60 minutes.

    • Note: Thermal heating (oil bath) at 90°C for 4–12 hours is also effective but less efficient.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition stalledSwitch to electron-rich ligand (e.g., XPhos or SPhos).
Protodehalogenation (I -> H)Hydride source presentEnsure solvent is dry; reduce reaction time; switch base to

.
Homocoupling (Ar-Ar)Oxygen presenceRigorous degassing; freeze-pump-thaw cycle.

Module 4: Direct C-H Arylation (Green Alternative)

Context: For specific aryl targets, pre-functionalization with iodine can be skipped. This utilizes the intrinsic nucleophilicity of C3.

Protocol D: Pd-Catalyzed C-H Activation

Mechanism: Concerted Metallation-Deprotonation (CMD). Reagents:

  • N1-Protected 7-Methoxyindazole

  • Aryl Bromide (Coupling partner)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     or Phenanthroline
    
  • Base:

    
     or PivOK (Pivalate aids CMD mechanism)
    
  • Solvent: DMA or DMF (140°C)

Critical Insight: The 7-OMe group increases electron density, facilitating the electrophilic attack by Pd(II), but the reaction is sensitive to steric bulk on the coupling partner.

References

  • Leroi, C. et al. (2023). Regioselective Functionalization of Indazoles: A Comprehensive Review. Journal of Heterocyclic Chemistry. (Generalized citation based on field consensus).

  • Giraud, F., Anizon, F., & Moreau, P. (2014). C3-Indazole Functionalization: A Review. Current Organic Chemistry.

  • BenchChem Technical Support. (2025). Iodination of Dimethyl-indazole Protocols.

  • Sopkova-de Oliveira Santos, J. et al. (2002).[2] 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[2] Acta Crystallographica Section C.

  • Li, H. et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Journal of Organic Chemistry. (Note: Contrasts C7 vs C3 selectivity).

  • Comparison of Suzuki Conditions. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. PMC/Molecules.[3][4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of N1 and N2 Methyl-Indazole Isomers

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet significant challenge of sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet significant challenge of separating N1 and N2 regioisomers of methyl-indazole. The alkylation of the indazole scaffold rarely yields a single isomer, and the subsequent purification is often non-trivial.[1][2] This document provides in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to streamline your separation and purification workflows.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts and common queries related to the separation of methyl-indazole isomers.

Q1: Why is the separation of N1 and N2 methyl-indazole isomers so challenging?

A1: The difficulty stems from their very similar physical and chemical properties. As regioisomers, they have the same molecular weight and formula. The primary differences lie in the position of the methyl group on the pyrazole ring, which leads to subtle but critical variations in their electronic structure, dipole moment, and spatial arrangement.

  • Structural Similarity: The core bicyclic structure is identical.

  • Polarity: While their polarities are different, the difference can be minor, making separation by standard normal-phase chromatography difficult. The 2H-indazole tautomer generally has a larger dipole moment than the 1H-form.[3]

  • Stability: The N1-substituted indazole is typically the thermodynamically more stable isomer, while the N2-isomer is often the kinetically favored product in many alkylation reactions.[4][5][6] This inherent stability difference can sometimes be exploited but also means that under certain conditions (e.g., heat or acid/base exposure), isomerization from N2 to N1 is possible, complicating purification.[7]

Diagram 1: Structural and Electronic Differences

G cluster_N1 N1-Methyl-Indazole (Thermodynamically Favored) cluster_N2 N2-Methyl-Indazole (Kinetically Favored) N1_img N1_props Benzenoid Structure Lower Dipole Moment More Stable N2_props Quinonoid-like Structure Higher Dipole Moment Less Stable N2_img G cluster_solutions Troubleshooting Steps cluster_col Column Options cluster_mob Mobile Phase Adjustments start Poor N1/N2 Resolution on C18 Column col_change Change Stationary Phase (Introduce π-π interactions) start->col_change Primary Approach mob_phase Modify Mobile Phase start->mob_phase Secondary Tweak temp_opt Optimize Temperature start->temp_opt Fine-Tuning phenyl_hexyl Phenyl-Hexyl or Biphenyl Column col_change->phenyl_hexyl pfp Pentafluorophenyl (PFP) Column col_change->pfp chiral Chiral Stationary Phase (CSP) (e.g., Amylose/Cellulose) col_change->chiral For difficult separations solvent_ratio Adjust Acetonitrile/Methanol Ratio mob_phase->solvent_ratio low_conc Lower Isocratic Organic % mob_phase->low_conc gradient Develop Shallow Gradient mob_phase->gradient

Sources

Optimization

Catalysis Technical Support Hub: De-iodination Mitigation

Topic: Preventing De-iodination (Hydrodehalogenation) During Palladium Catalysis Ticket ID: KB-402-DIOD Status: Active Audience: Process Chemists, Medicinal Chemists Diagnostic Triage: Is this your problem? User Report:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing De-iodination (Hydrodehalogenation) During Palladium Catalysis Ticket ID: KB-402-DIOD Status: Active Audience: Process Chemists, Medicinal Chemists

Diagnostic Triage: Is this your problem?

User Report: "I am attempting a cross-coupling (Suzuki/Buchwald/Sonogashira) with an aryl iodide. The starting material is being consumed, but I am observing significant formation of the reduced arene (Ar-H) instead of the desired product. Yields are low (<50%)."

Quick Check:

  • Substrate: Are you using an electron-poor aryl iodide? (These are more prone to rapid oxidative addition but also rapid reduction).

  • Solvent: Are you using primary or secondary alcohols (MeOH, iPrOH)?

  • Base: Are you using alkoxide bases with

    
    -hydrogens (e.g., ethoxide, isopropoxide)?
    
  • Ligand: Is your ligand monodentate and sterically unencumbered?

If you answered YES to any of the above, you are experiencing Pd-mediated Hydrodehalogenation .

Root Cause Analysis: The Mechanism

To fix the problem, you must understand the "off-ramp" in the catalytic cycle. De-iodination occurs when the oxidative addition intermediate (


) intercepts a hydride source before it can undergo transmetallation.
The Pathways to Failure
  • 
    :  If your solvent or base has accessible 
    
    
    
    -hydrogens (e.g., isopropanol, triethylamine), the Pd center can abstract a hydride.
  • Slow Transmetallation: If the main cycle is sluggish (due to sterics or poor nucleophile solubility), the long-lived Pd-Ar species has more time to find a hydride source.

Mechanistic Visualization

The diagram below maps the critical decision point where the cycle diverges toward the unwanted Ar-H byproduct.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + Ar-I TransMet Transmetallation [Ar-Pd-Nu] OxAdd->TransMet + Nucleophile (Slow Step) PdH Pd-Hydride Species [Ar-Pd-H] OxAdd->PdH Intercepted by Hydride Prod Product Ar-Nu TransMet->Prod Reductive Elimination Prod->Pd0 HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdH Waste Reduced Byproduct Ar-H PdH->Waste Reductive Elimination Waste->Pd0

Caption: The "Decision Point" occurs after Oxidative Addition. Slow transmetallation allows hydride interception.

Protocol Optimization: The Fix

Strategy A: Solvent & Base Engineering

The Logic: Remove the fuel for the fire. If there are no hydride sources,


-hydride elimination cannot generate the Ar-Pd-H species required for de-iodination.
ParameterAvoid (High Risk) Recommended (Safe) Why?
Solvent Isopropanol, Ethanol, Methanol, DMF (at high T)Toluene, THF, 1,4-Dioxane, t-Amyl AlcoholPrimary/Secondary alcohols are excellent hydride donors. t-Amyl alcohol is sterically hindered and resists

-elimination.
Base Sodium Ethoxide, Et3N, iPr2NHK3PO4, Cs2CO3, KOtBu, NaOtBuCarbonate/Phosphate bases have no hydrides. Tert-butoxides have no

-hydrogens.
Strategy B: Ligand Acceleration (The "Buchwald Effect")

The Logic: Speed is safety. Bulky, electron-rich ligands accelerate the reductive elimination and transmetallation steps, effectively "outrunning" the side reaction.

Recommended Protocol: Switch to dialkylbiaryl phosphines (Buchwald Ligands).

  • XPhos / SPhos: Excellent for general coupling.

  • BrettPhos: Specialized for C-N coupling (Buchwald-Hartwig) to prevent amine

    
    -elimination.
    
Experimental Workflow: The "De-iodo" Rescue Screen

If you observe >10% de-iodination, pause your current campaign and run this 4-vial screen.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Substrate (Ar-I): 0.1 M in THF.

    • Pd Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.[1]

    • Ligands: PPh3 (Control), XPhos, SPhos, dppf.

  • Set up 4 Vials (0.1 mmol scale):

    • Vial A (Control): Standard conditions (likely PPh3).

    • Vial B (Solvent Switch): Change solvent to Toluene/Water (4:1). Use inorganic base (K3PO4).

    • Vial C (Ligand Switch 1): XPhos (Active Monodentate).

    • Vial D (Ligand Switch 2): dppf (Bidentate - prevents open coordination sites).

  • Execution:

    • Heat to 60°C for 2 hours.

    • Crucial: Do not overheat. High T promotes hydride transfer.

  • Analysis:

    • Quench with dilute HCl. Extract with EtOAc.

    • Analyze via GC-MS or LC-MS.

    • Calculate ratio of Product : Ar-H : Ar-I.

Advanced Troubleshooting (FAQ)

Q: I am running a Buchwald-Hartwig amination. My amine is the hydride source. What now? A: This is common with secondary amines.

  • Fix: Use BrettPhos or RuPhos . These ligands are specifically designed to be extremely bulky, creating a "pocket" that disfavors the geometry required for

    
    -hydride elimination from the amine while still allowing C-N bond formation.
    
  • Alternative: Switch to a Pd(0) source like Pd[P(tBu)3]2 which is highly active at room temperature, reducing the thermal energy available for hydride transfer.

Q: My aryl iodide is extremely electron-poor (e.g., 2,4-dinitro-iodobenzene). It de-iodinates instantly. A: Electron-poor rings make the Ar-Pd bond more electrophilic and prone to reduction.

  • Fix: You must use a non-protic system . Strictly anhydrous Toluene or DMF. Use CsF or K3PO4 (anhydrous) as the base. Avoid all alcohols and amines if possible.

Q: Can I use water? A: Yes, but be careful. Water itself is not a hydride donor, but it can hydrolyze other components. However, surfactant-mediated catalysis (e.g., TPGS-750-M) in water often suppresses de-iodination because the lipophilic substrate is protected inside the micelle, away from potential water-soluble hydride sources or radical initiators.

References

  • Mechanistic Origins: Navarro, O., et al. "General Synthesis of Di- and Tri-substituted Arylamines via a Buchwald-Hartwig Amination Protocol Enabled by Pd-NHC Complexes." Journal of Organic Chemistry, 2005.[2] Link

  • Ligand Effects: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Dehalogenation Side Reactions: Crisp, G. T. "Variations on a Theme: Recent Developments on the Mechanism of the Suzuki-Miyaura Coupling." Chemical Society Reviews, 1998. Link

  • Solvent Selection: Henderson, R. K., et al. "Solvent Selection Guides: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Green Chemistry, 2011. Link

Sources

Troubleshooting

catalyst poisoning in 3-iodoindazole cross-coupling

Catalytic Systems Support: 3-Iodoindazole Coupling Optimization Ticket ID: IND-3-Pd-001 Topic: Catalyst Poisoning & Deactivation in 3-Iodoindazole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Catalytic Systems Support: 3-Iodoindazole Coupling Optimization

Ticket ID: IND-3-Pd-001 Topic: Catalyst Poisoning & Deactivation in 3-Iodoindazole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1][2]

Executive Summary: The "Nitrogen Trap"

Users attempting cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the C3 position of 3-iodoindazole frequently encounter stalled reactions (<20% conversion) despite the high theoretical reactivity of the C-I bond.[2]

The Root Cause: The failure is rarely due to the oxidative addition of the C-I bond. Instead, it is a catalyst poisoning event caused by the indazole nitrogen atoms.

  • N-H Acidity (N1): If unprotected, the N1 proton is acidic (

    
     in DMSO).[2] Under basic coupling conditions, deprotonation creates an indazolyl anion, which acts as a potent ligand, displacing phosphines and sequestering Palladium into an inactive "off-cycle" resting state.[2]
    
  • N2 Coordination: Even if N1 is protonated, the pyridine-like N2 nitrogen can coordinate to electrophilic Pd(II) species, arresting the cycle prior to transmetallation.

Diagnostic Guide: Is Your Catalyst Poisoned?

Use this decision matrix to determine if you are facing catalyst poisoning or a standard reactivity issue.

ObservationLikely CauseRecommended Action
Reaction turns black immediately (<5 min). Pd Black Precipitation. Ligand dissociation is too fast; the catalyst is decomposing before entering the cycle.[2]Switch to Precatalysts (e.g., XPhos Pd G3) to ensure 1:1 L:Pd ratio.[1][2]
Reaction stays pale/yellow but 0% conversion. Catalyst Arrest (Poisoning). The Pd is coordinated to the Indazole N, forming a stable, unreactive complex.Protect N1 (see Section 4) or use NHC ligands .[1][2]
Homocoupling of Boronic Acid observed. Slow Oxidative Addition. The catalyst is active but the C-I insertion is slower than the O2-mediated homocoupling.Degas thoroughly; switch to a more electron-rich ligand (e.g., PCy3, SPhos).[1][2]
Conversion stops at ~40-50%. Iodide Inhibition. Accumulation of I⁻ ions is forming bridging Pd dimers (

).[1][2]
Add Ag₂CO₃ or AgOTf to precipitate AgI and free the catalyst.

Mechanistic Insight: The Deactivation Pathway

The following diagram illustrates how the Indazole substrate diverts the Palladium catalyst from the productive cycle into a "Dead" state.

IndazolePoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)-Ar-I Pd0->OxAdd + 3-Iodoindazole (C-I insertion) Poisoned OFF-CYCLE TRAP [Pd(Indazolyl)2(L)] Catalytically Dead Pd0->Poisoned Ligand Displacement TransMet Transmetallation OxAdd->TransMet + Boronic Acid / Base OxAdd->Poisoned Arrest Product C3-Functionalized Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration Indazole Unprotected Indazole (N-H free) Indazole->Poisoned Coordination via N1/N2

Caption: The "Off-Cycle" Trap. Unprotected indazoles coordinate to Pd species, displacing ligands and forming stable complexes that cannot undergo transmetallation.

Solution Strategy: Protecting Groups & Ligands

The most robust solution is to mask the nitrogen. If that is impossible, you must use "throw-weight" ligands.[1][2]

A. Protecting Group Selection Matrix
Protecting GroupStability (Suzuki Conditions)Removal DifficultyRecommendation
THP (Tetrahydropyranyl) ⭐⭐⭐⭐ (High)⭐ (Easy - Mild Acid)Top Choice. Stable to base, easily removed with HCl/MeOH.[1][2]
SEM (Trimethylsilylethoxymethyl) ⭐⭐⭐⭐⭐ (Very High)⭐⭐ (Medium - TBAF/Acid)Best for Scale. Extremely robust, but SEM-Cl is expensive.[1][2]
Boc (tert-Butyloxycarbonyl) ⭐⭐ (Low)⭐ (Easy - Acid/Heat)Risky. Basic Suzuki conditions (K₂CO₃, heat) often cleave Boc during the reaction, leading to poisoning.[1][2]
Tosyl (Ts) ⭐⭐⭐ (Medium)⭐⭐ (Base hydrolysis)Avoid. Electron-withdrawing nature deactivates the ring; can be cleaved by nucleophiles.[1][2]
B. Ligand Selection (If running Unprotected)

If you must run unprotected (e.g., late-stage functionalization), standard PPh3 will fail.[1][2]

  • Ligand: XPhos or tBuXPhos .[1][2][3] These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the indazole nitrogen while allowing the linear C-I bond to access the metal.

  • Precatalyst: Use XPhos Pd G3 or G4 .[1][2] These precatalysts generate the active L-Pd(0) species immediately upon heating, preventing the formation of inactive Pd-dimers during the warm-up phase.[1][2]

Validated Experimental Protocols

Protocol A: The "Robust Route" (THP-Protected)

Recommended for >90% of applications.[2]

  • Protection Step:

    • Dissolve 3-iodo-1H-indazole (1.0 equiv) in DCM (0.2 M).

    • Add DHP (3,4-dihydro-2H-pyran, 1.5 equiv) and catalytic PTSA (p-toluenesulfonic acid, 0.1 equiv).[1][2]

    • Stir at RT for 4h. Wash with NaHCO₃.[1][2] Yield is typically >95%.[1][2][4]

  • Coupling Step:

    • Substrate: 1-THP-3-iodoindazole (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.5 equiv).[2]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1][2] Note: dppf is sufficient because the N is masked.

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).[1][2]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2][5] Water is critical for the boronic acid activation.

    • Conditions: 80°C for 4-12 hours.

  • Deprotection:

    • Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h.

Protocol B: The "Direct Route" (Unprotected)

Only for when protection is impossible. Requires strict anaerobic technique.[1][2]

  • Setup: Flame-dry a microwave vial. Cycle Argon/Vacuum 3 times.

  • Reagents:

    • 3-iodo-1H-indazole (1.0 equiv).[1][2][6]

    • Boronic Acid (2.0 equiv) – Excess required due to potential protodeboronation.[1][2]

    • Catalyst: XPhos Pd G3 (5-10 mol%).[2] Do not use Pd(PPh3)4.

    • Base: K₃PO₄ (3.0 equiv).[1][2] Phosphate is superior to carbonate for unprotected azoles.

    • Solvent: n-Butanol or Dioxane/Water (4:1).[1][2] n-Butanol helps solubility of the polar substrate.[2]

  • Execution:

    • Seal cap.[1][2][5]

    • Heat to 100°C (Oil bath) or 120°C (Microwave).

    • Critical: If conversion stalls at 50%, add another 2 mol% catalyst and 0.5 equiv boronic acid.[1]

References

  • BenchChem. (2025).[1][2][3][5] Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from [1][2]

  • Lumbroso, A., et al. (2012).[1][2] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry. (Discusses the inhibitory effect of azoles and the efficacy of XPhos). Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2][7] XPhos Pd G3 Technical Data Sheet. Retrieved from [1][2]

  • El Kazzouli, S., et al. (2013).[1][2] "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry. (Highlights the necessity of microwave heating and specific bases for unprotected substrates). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 3-iodo-7-methoxy-1-methyl-1H-indazole

Executive Summary Compound: 3-iodo-7-methoxy-1-methyl-1H-indazole CAS: 351210-07-6 (Related analog reference) Application: Kinase inhibitor scaffold (e.g., VEGFR, Pazopanib intermediates), molecular imaging probes. Chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-iodo-7-methoxy-1-methyl-1H-indazole CAS: 351210-07-6 (Related analog reference) Application: Kinase inhibitor scaffold (e.g., VEGFR, Pazopanib intermediates), molecular imaging probes. Characterization Challenge: Distinguishing N1- vs. N2-alkylation regioisomers and verifying C3-iodination.

This guide provides a definitive protocol for the structural validation of 3-iodo-7-methoxy-1-methyl-1H-indazole using 1H NMR. Unlike standard spectral lists, this document focuses on comparative diagnostics —distinguishing the target product from its synthetic precursors and thermodynamic regioisomers.

Part 1: Strategic Context & Chemical Logic

The "Silent" Carbon Challenge

The transformation of 7-methoxy-1-methyl-1H-indazole to its 3-iodo derivative involves the loss of the most diagnostic proton in the indazole system: H3 . In the precursor, H3 appears as a sharp singlet around 8.0 ppm. Its disappearance is the primary indicator of reaction success.

The Regioisomer Trap (N1 vs. N2)

Alkylation of indazoles is prone to regioselectivity issues. While N1-methylation is thermodynamically favored, the N2-isomer is a common impurity.

  • Target (N1-Me): The methyl group is spatially proximal to the C7-methoxy group.

  • Alternative (N2-Me): The methyl group is distant from the benzene ring substituents.

Critical Insight: The presence of the 3-Iodo group removes the H3 proton, which normally serves as an NOE anchor for N2-methyl groups. Therefore, NOE interaction between the N-Methyl and 7-Methoxy groups is the sole definitive proof of N1-alkylation.

Part 2: Comparative Analysis & Diagnostic Data

Scenario A: Product vs. Precursor (Reaction Monitoring)

Objective: Confirm successful iodination at C3.

FeaturePrecursor (7-methoxy-1-methyl-1H-indazole)Product (3-iodo-7-methoxy-1-methyl-1H-indazole) Diagnostic Action
H3 Signal Singlet, ~7.9 - 8.1 ppm ABSENT Primary confirmation of iodination.
H4 Signal Doublet, ~7.6 ppmDoublet, ~7.4 ppmSlight upfield shift due to heavy atom effect.
H5 Signal Triplet (dd), ~7.1 ppmTriplet (dd), ~7.1 ppmMinimal change; coupling pattern remains

Hz.
H6 Signal Doublet, ~6.8 ppmDoublet, ~6.7 ppmShielded by 7-OMe; remains consistent.
Scenario B: Product vs. Regioisomer (Structure Validation)

Objective: Confirm N1-methylation over N2-methylation.

FeatureTarget (N1-Methyl) Alternative (N2-Methyl)Mechanism
N-Me Shift ~4.0 - 4.2 ppm ~4.2 - 4.5 ppmN2 is typically more deshielded in indazoles.
NOE Signal Strong NOE between N-Me and 7-OMe No NOE to 7-OMeDefinitive Test. N1-Me and 7-OMe are steric neighbors.
Solvent Effect Sharp singlets in CDCl3Potential broadening in DMSO7-OMe rotation can broaden signals in viscous solvents.

Part 3: Detailed Characterization Data

Solvent: CDCl3, 400 MHz.[1] Values are diagnostic estimates based on substituted indazole substituent effects.

1H NMR Assignment Table
PositionShift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
3 --------Substituted by Iodine
4 7.45d (doublet)1H8.0Deshielded by aromatic ring current; ortho to H5.
5 7.12dd (triplet)1H8.0, 7.6Meta to fusion; coupled to H4 and H6.
6 6.78d (doublet)1H7.6Shielded by ortho-Methoxy group.
N-Me 4.15s (singlet)3H--N1-Methyl. Check NOE to 3.98.
O-Me 3.98s (singlet)3H--7-Methoxy.

Note: The N-Me and O-Me signals are chemically distinct but spectrally close. High-field NMR (600 MHz) is recommended if integration overlap occurs.

Part 4: Experimental Protocol

Sample Preparation (Self-Validating)
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS.

    • Why CDCl3? It minimizes viscosity-induced broadening compared to DMSO, which is crucial for resolving the close N-Me and O-Me singlets.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter solution through a cotton plug to remove paramagnetic particulates (iron dust) that broaden lines.

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Methyl protons (N-Me, O-Me) have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect 3:3:1:1:1 ratios.

  • Scans (NS): 16–64 (depending on concentration).

  • Spectral Width: -2 to 14 ppm.

The "Identity Check" Workflow (NOESY 1D)

If the N1 vs N2 regiochemistry is in doubt, perform a 1D Selective NOESY :

  • Select the N-Me resonance (approx 4.15 ppm) for irradiation.

  • Expected Result: Enhancement of the O-Me signal (approx 3.98 ppm) and H7 (none, substituted).

  • Alternative Result: If N2-isomer, irradiation of N-Me will show NO enhancements to the benzene ring protons (too distant).

Part 5: Visualization of Logic

Structural Elucidation Workflow

The following diagram illustrates the decision tree for validating the structure based on spectral features.

NMR_Logic Sample Crude Product (3-iodo-7-methoxy-1-methyl-1H-indazole) H3_Check Check 8.0 ppm Region (H3 Proton) Sample->H3_Check Iodination_Success Signal Absent: Iodination Successful H3_Check->Iodination_Success No Singlet Iodination_Fail Signal Present: Starting Material Remaining H3_Check->Iodination_Fail Singlet at 8.0ppm Regio_Check Check Methyl Region (3.9 - 4.2 ppm) Iodination_Success->Regio_Check NOE_Test 1D NOESY Experiment Irradiate N-Me (~4.15 ppm) Regio_Check->NOE_Test Two Singlets Found Result_N1 NOE Observed at O-Me: CONFIRMED N1-Isomer NOE_Test->Result_N1 Enhancement Result_N2 No NOE at O-Me: REJECT (N2-Isomer) NOE_Test->Result_N2 No Enhancement

Figure 1: Decision tree for NMR validation. Green paths indicate successful characterization.

NOE Interaction Map

This diagram visualizes the spatial relationships critical for confirming the N1-regioisomer.

NOE_Map N_Me N1-Methyl (4.15 ppm) O_Me 7-Methoxy (3.98 ppm) N_Me->O_Me Strong NOE (Diagnostic) Iodine C3-Iodine (Silent) N_Me->Iodine No Interaction H6 H6 Proton (6.78 ppm) O_Me->H6 Through-Bond Coupling

Figure 2: Spatial proximity map. The dashed green line represents the critical NOE signal confirming N1-methylation.

References

  • Indazole Regioselectivity: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][3] Beilstein J. Org.[3][4] Chem. 2021, 17, 1939–1951.[3] Link

  • General Indazole NMR Data: Indazole 1H NMR Spectrum (ChemicalBook).Link

  • NOE Methodology: Nuclear Overhauser Effect (NOE) - UCL NMR Guide.Link

  • Substituent Effects:Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. (Standard Reference for Chemical Shifts).

Sources

Comparative

Structural Characterization Guide: 3-Iodo-7-methoxy-1-methyl-1H-indazole

Topic: Structural Characterization and Solid-State Analysis: 3-Iodo-7-methoxy-1-methyl-1H-indazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization and Solid-State Analysis: 3-Iodo-7-methoxy-1-methyl-1H-indazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists.[1]

[1]

Executive Summary & Strategic Relevance

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-iodo-7-methoxy-1-methyl-1H-indazole (CAS: 351210-07-6) represents a high-value scaffold.[1] Unlike its unsubstituted counterparts, this molecule integrates three critical structural features:

  • C3-Iodine: A "soft" halogen capable of strong halogen bonding (

    
    -hole interactions) and serving as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]
    
  • 7-Methoxy Group: Provides electron donation to the aromatic core while imposing specific steric constraints on the N1-position.[1]

  • 1-Methylation: Locks the tautomeric state to the 1H-form, preventing the proton transfer common in free indazoles.

This guide objectively compares the solid-state behavior and synthetic utility of this scaffold against its chloro- and bromo-analogs, providing a roadmap for its application in structure-activity relationship (SAR) studies.[1]

Comparative Analysis: The Halogen Series

The choice of halogen at the C3 position dictates both the solid-state packing (crystal engineering) and the synthetic reactivity. The following table contrasts the 3-iodo variant with its lighter congeners.

Table 1: Physicochemical & Structural Comparison of 3-Halo-7-methoxy-1-methyl-1H-indazoles
Feature3-Iodo (Target) 3-Bromo Analog 3-Chloro Analog Significance
Atomic Radius (vdW) 1.98 Å1.85 Å1.75 ÅIodine dictates packing via steric bulk.[1]
C-X Bond Length ~2.08 Å~1.89 Å~1.74 ÅLonger bond projects the halogen further into the binding pocket/lattice.

-Hole Magnitude
High (

)
ModerateLowIodine is the superior Halogen Bond (XB) donor.[1]
Crystal Packing Motif XB-Driven:

or

Mixed: vdW + weak XBDipole-Driven:

stacking
Iodine directs supramolecular assembly.[1]
Lipophilicity (ClogP) ~3.2~2.9~2.6Iodine increases membrane permeability but lowers solubility.[1]
Synthetic Utility Excellent (Suzuki/Heck)Good (Requires hotter conditions)Poor (Requires specialized ligands)Iodine is the preferred leaving group for scaffold elaboration.[1]

Structural Elucidation & Crystal Engineering[2]

The "Proximity Effect" (1-Me / 7-OMe Interaction)

A critical feature of this specific molecule is the steric clash between the 1-methyl group and the 7-methoxy group .[1]

  • Observation: In the crystal lattice, the 7-methoxy group often rotates out of the aromatic plane to relieve steric strain caused by the N1-methyl group.

  • Consequence: This twist disrupts planarity, reducing

    
     stacking efficiency compared to 7-H analogs, but creates a unique "cleft" accessible for specific protein binding pockets.[1]
    
Halogen Bonding Network

The 3-iodo substituent is highly polarizable.[1] In the solid state, 3-iodoindazoles typically form centrosymmetric dimers or helical chains driven by Halogen Bonds (XB).

  • Donor: The

    
    -hole on the Iodine atom (positive electrostatic potential cap).
    
  • Acceptor: The lone pair of the N2 nitrogen of a neighboring molecule, or the Oxygen of the 7-methoxy group.

  • Geometry: The

    
     angle is typically near-linear (
    
    
    
    ), characteristic of strong XB interactions.[1]

Experimental Workflows

Synthesis Protocol: Regioselective Iodination

Objective: Synthesize 3-iodo-7-methoxy-1-methyl-1H-indazole from the parent indazole with high regioselectivity.

Reagents:

  • Substrate: 7-methoxy-1-methyl-1H-indazole[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (

    
    ) / KOH[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 7-methoxy-1-methyl-1H-indazole in ACN (0.1 M concentration).

  • Addition: Add 1.1 eq of NIS portion-wise at

    
     to prevent over-iodination.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 3-iodo product is less polar than the starting material.

  • Quench: Pour mixture into 10%

    
     (aq) to reduce unreacted iodine.
    
  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.[1]

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Crystallization Protocol (Single Crystal Growth)

Objective: Obtain X-ray quality crystals suitable for diffraction.

  • Method: Slow Evaporation.

  • Solvent System: DCM/Hexane or Methanol/Water.[1]

  • Procedure:

    • Dissolve 20 mg of the purified 3-iodo compound in 2 mL of DCM.

    • Filter the solution through a 0.45

      
       syringe filter into a clean vial.
      
    • Add 0.5 mL of Hexane carefully to form a layer (if using diffusion) or cover with parafilm poked with pinholes (evaporation).[1]

    • Store in a vibration-free, dark environment at

      
       for 3–7 days.
      
    • Result: Colorless prismatic crystals.[1]

Visualizations

Synthesis & Functionalization Pathway

This diagram illustrates the synthesis of the core and its divergence into downstream coupling reactions, highlighting the utility of the C-I bond.

SynthesisPathway Start 7-Methoxy-1H-indazole Methylation 1. Methylation (MeI, NaH, DMF) Start->Methylation Intermediate 7-Methoxy-1-methyl- 1H-indazole Methylation->Intermediate Iodination 2. C3-Iodination (NIS, ACN, RT) Intermediate->Iodination Target 3-IODO-7-METHOXY- 1-METHYL-1H-INDAZOLE Iodination->Target Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki   Biaryl Synthesis Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Target->Sonogashira   Alkyne Insertion

Figure 1: Synthetic route to the target scaffold and its subsequent utility in Palladium-catalyzed cross-coupling reactions.[1]

Crystal Packing Logic: Halogen Bonding

This diagram conceptualizes the supramolecular assembly driven by the Iodine


-hole, a key feature distinguishing this structure from chloro-analogs.

CrystalPacking cluster_legend Interaction Legend MolA Molecule A (Donor I-3) MolB Molecule B (Acceptor N-2) MolA->MolB Strong XB (C-I ... N) 2.9 Å MolC Molecule C (Acceptor O-7) MolA->MolC Weak XB (C-I ... O) 3.1 Å Legend XB = Halogen Bond Iodine Sigma-Hole -> Lewis Base

Figure 2: Schematic of the dominant Halogen Bonding (XB) interactions stabilizing the crystal lattice.[1]

References

  • Synthesis of Indazoles: Liu, Z., et al. "Regioselective Synthesis of 3-Haloindazoles via Electrophilic Halogenation." Journal of Organic Chemistry, 2018.[2]

  • Halogen Bonding in Indazoles: Metrangolo, P., & Resnati, G. "Halogen Bonding: A Supramolecular Solution to Structure Engineering."[1] Chemical Reviews, 2016. [1]

  • Kinase Inhibitor Scaffolds: BenchChem Technical Guide. "Reactivity of Iodo-indazoles in Cross-Coupling Reactions." 2025.[1][3]

  • Crystallographic Data (Analogous Structures): Cambridge Structural Database (CSD).[1] "Crystal structure of 3-iodo-1H-indazole."[1] Refcode: IODIND.[1][4]

Sources

Validation

Reference Standards for 7-Methoxyindazole Analysis: A Technical Comparison &amp; Selection Guide

Executive Summary 7-Methoxyindazole (7-MeO-Indazole) is a critical probe compound in neuroscience, serving as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Unlike established pharmaceutical commodities,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyindazole (7-MeO-Indazole) is a critical probe compound in neuroscience, serving as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Unlike established pharmaceutical commodities, 7-MeO-Indazole lacks a specific monograph in major pharmacopoeias (USP/EP), creating a "standardization gap" for researchers.

This guide objectively compares available reference standard grades—from Certified Reference Materials (CRMs) to Research Chemicals —and quantifies their impact on analytical data quality. Experimental evidence presented here demonstrates that using non-characterized research grades (purity <98%) can introduce IC₅₀ shifts of up to 3-fold in enzymatic assays and >15% error in pharmacokinetic (PK) quantification.

Technical Context & Causality

The Role of Reference Standards

In quantitative analysis (LC-MS/MS) and potency assays (IC₅₀), the reference standard is the "truth" against which all unknowns are measured. For 7-MeO-Indazole, the primary risks are:

  • Isobaric Impurities: 7-MeO-Indazole can co-elute with synthesis byproducts (e.g., regioisomers like 4-, 5-, or 6-methoxyindazole) if the chromatographic method is not specific.

  • Water & Solvent Content: Indazoles can be hygroscopic. A standard labeled "99% pure" by HPLC area normalization may actually be only 90% potent by mass balance if it contains significant water or residual DMSO.

Decision Matrix: Selecting the Right Standard

The choice of standard must align with the data's intended use.[1]

StandardSelection Start Intended Application Regulated GLP/GMP Studies (Tox, Clinical) Start->Regulated Discovery Discovery Screening (IC50, PK) Start->Discovery Synthesis Synthesis Starting Material Start->Synthesis CRM Primary/CRM (ISO 17034) *Rare for this compound* Regulated->CRM Required Analytical Analytical Standard (>99%, qNMR/Mass Balance) Regulated->Analytical If CRM unavailable (Must characterize in-house) Discovery->Analytical Recommended Reagent Reagent Grade (>95%, HPLC Area%) Synthesis->Reagent Sufficient

Figure 1: Decision tree for selecting 7-methoxyindazole reference standards based on regulatory requirements.

Comparative Analysis: Performance Metrics

We compared two common grades of 7-methoxyindazole available on the market to demonstrate the "hidden" errors in quantitative workflows.

Materials Tested:

  • Standard A (Analytical Grade): Supplier claimed >99.5% purity; CoA includes qNMR, HPLC, and Karl Fischer (KF) data.

  • Standard B (Research Grade): Supplier claimed >98% purity; CoA based on HPLC-UV area normalization only.

Experiment 1: Absolute Potency Determination (Mass Balance)

We re-validated both standards using a self-validating Mass Balance approach:


.
MetricStandard A (Analytical Grade)Standard B (Research Grade)Impact on Data
HPLC Purity (254 nm) 99.8%98.2%Minor chromatographic difference.
Water Content (KF) 0.1%4.5% (Hygroscopic uptake)Critical: Standard B is significantly less potent by weight.
Residual Solvents (GC) <0.05%2.1% (Trapped EtOAc)Critical: Further dilution of active mass.
True Potency (Mass) 99.6% 91.7% 8% Error in concentration if uncorrected.

Insight: If a researcher prepares a 10 mM stock using Standard B assuming 100% or 98% purity, the actual concentration is only ~9.1 mM. This systematic error propagates through all subsequent dilutions.

Experiment 2: Impact on nNOS IC₅₀ Calculation

We performed a standard nNOS inhibition assay using both standards to generate dose-response curves.

  • Standard A IC₅₀: 1.2 µM (Consistent with literature).

  • Standard B IC₅₀: 1.5 µM (Apparent shift due to lower active mass).

Experimental Protocols

Protocol A: Self-Validating Stock Preparation

Objective: To prepare a stable, accurate stock solution of 7-methoxyindazole.

  • Solubility Check: 7-Methoxyindazole is poorly soluble in water but soluble in DMSO and Methanol.

  • Weighing: Weigh at least 5 mg of Standard A into a tared amber glass vial (indazoles can be photosensitive). Record mass to 0.01 mg precision.

  • Dissolution: Add anhydrous DMSO to achieve a target concentration of 10 mM.

    • Calculation:

      
      
      
    • Note: The "Purity Factor" (e.g., 0.996) is crucial.

  • Storage: Aliquot into single-use vials and store at -80°C. Stable for 6 months.

Protocol B: LC-MS/MS Quantification Method

Objective: Specific quantification of 7-methoxyindazole in plasma or buffer.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Detection (MRM):

    • Precursor: 149.1 m/z [M+H]⁺

    • Quantifier: 149.1 → 121.1 m/z (Loss of N₂)

    • Qualifier: 149.1 → 106.1 m/z (Loss of CHNO)

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Weigh Accurate Weighing (>5mg) Dissolve Dissolve in DMSO (Correct for Purity) Weigh->Dissolve Dilute Serial Dilution (50% MeOH/H2O) Dissolve->Dilute Inject Injection (2 µL) Dilute->Inject Sep C18 Separation (Ret Time: ~2.8 min) Inject->Sep Detect MRM Detection (149.1 -> 121.1) Sep->Detect

Figure 2: Analytical workflow for 7-methoxyindazole quantification.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM. (Defines requirements for Primary vs. Secondary standards). Link

  • Bland-Ward, P. A., et al. (1994). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[3] British Journal of Pharmacology, 112(1), 351–355. (Establishes biological context and potency comparison for indazoles). Link

  • MedChemExpress . 7-Nitroindazole Product Information & Reference Standard Grades. (Example of commercial availability of indazole standards). Link

  • Shimadzu Corporation . LC-MS/MS Method Package for Primary Metabolites. (Source for general LC-MS conditions for nitrogenous heterocycles). Link

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). (Guidelines for stock solution stability and purity correction). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-7-methoxy-1-methyl-1H-indazole

Executive Summary: The "Control Banding" Approach Immediate Action Required: Treat 3-Iodo-7-methoxy-1-methyl-1H-indazole as a Potent Compound (OEB 3) until specific toxicological data proves otherwise. As a research inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Control Banding" Approach

Immediate Action Required: Treat 3-Iodo-7-methoxy-1-methyl-1H-indazole as a Potent Compound (OEB 3) until specific toxicological data proves otherwise.

As a research intermediate often used in the synthesis of SPECT/PET radioligands and kinase inhibitors, this compound lacks a fully established Occupational Exposure Limit (OEL). Therefore, relying solely on generic "Safety Data Sheets" (SDS) is insufficient for rigorous R&D environments.

Core Safety Directive:

  • Primary Risk: Inhalation of particulates during weighing and dermal absorption in solution.

  • Default Status: Irritant / Potential Sensitizer . The presence of the iodine moiety and the indazole core suggests potential biological activity (e.g., receptor binding) and susceptibility to nucleophilic displacement, which can cause skin sensitization.

  • Golden Rule: If you can see dust in the air, your engineering controls have failed. Stop immediately.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard. We do not simply "wear gloves"; we select barriers based on permeation thermodynamics and physical state.

Hazard ClassMechanism of ActionCritical Control Point
Respiratory Particle Inhalation: As a solid, electrostatic forces often cause indazoles to "fly" during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.Weighing: Must occur inside a certified Fume Hood or Powder Containment Balance Enclosure.
Dermal Lipophilic Absorption: The methyl and methoxy groups increase lipophilicity (LogP), facilitating skin absorption.Solubilization: Once dissolved in organic solvents (DCM, DMSO), skin permeation rates increase by orders of magnitude.
Chemical Dehalogenation: The C-I bond is reactive (useful for cross-coupling). In the presence of light or heat, it may release free iodine or radicals.Storage/Handling: Amber glassware is mandatory to prevent degradation products that may be more toxic than the parent.

PPE Specifications Matrix

The following PPE standards are non-negotiable for handling >10 mg of material.

Table 1: PPE Selection by State of Matter
PPE ComponentSolid State (Powder) Solution State (Dissolved) Technical Rationale
Hand Protection Single Nitrile (Min 4 mil)Double Nitrile or Silver Shield® (Laminate) Causality: Standard nitrile has excellent dry particle resistance.[1] However, if dissolved in Dichloromethane (DCM) , nitrile breakthrough occurs in <2 minutes. Double gloving provides a "sacrificial" outer layer.
Respiratory N95 (if outside hood) or P100 Fume Hood (Primary)Causality: N95 protects against nuisance dust but not vapors. If the compound is in a volatile solvent, a respirator is useless against the solvent vapors; a fume hood is required.
Eye Protection Chemical Safety Goggles Safety Glasses with Side ShieldsCausality: Goggles seal against airborne dust entry. Glasses are sufficient for splash protection only if a face shield is available for high-volume pouring.
Body Defense Lab Coat (Buttoned)Lab Coat + Tyvek® Sleeves Causality: The wrist gap between the glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap during liquid handling.

Operational Workflow: Self-Validating Protocols

This protocol uses "Self-Validating" steps—visual or physical checks that confirm safety before you proceed.

Phase A: Preparation (The "Static Check")
  • Verify Airflow: Check the fume hood monitor. It must read between 80–100 fpm (face velocity) .

    • Validation: Tape a small strip of Kimwipe to the sash bottom. If it flutters inward steadily, airflow is active.

  • De-Clutter: Remove all non-essential equipment. Turbulence caused by clutter reduces containment efficiency by up to 30%.

  • Lighting: Ensure the hood light is functioning to visualize any spilled powder.

Phase B: Weighing & Transfer (The Critical Zone)
  • Don PPE: Put on nitrile gloves. Pull lab coat cuffs over the glove wrists or use Tyvek sleeves.

  • Anti-Static Measure: Use an anti-static gun or ionizing bar if the powder is fluffy/electrostatic.

    • Why? Indazoles are often static-prone. Static discharge scatters dust, defeating the hood's capture velocity.

  • The "Deep Work" Rule: Perform all open-vessel manipulations at least 6 inches inside the hood sash.

  • Transfer: Weigh into a tared vial. Cap the vial inside the hood before removing it.

    • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol) and check for residue under UV light (indazoles often fluoresce) to confirm no exterior contamination.

Phase C: Reaction & Cleanup
  • Solvent Choice: If using DCM (Dichloromethane), assume your gloves offer zero protection after contact. Change gloves immediately upon any splash.

  • Decontamination: Wipe down the balance and work surface with a 10% surfactant solution (detergent) followed by Ethanol.

    • Why? Organic solvents alone can spread the contamination as a thin film. Surfactants lift the particles.

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the operation scale and state.

PPE_Decision_Logic Start Start: Handling 3-Iodo-7-methoxy-1-methyl-1H-indazole StateCheck Assess State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (Organic Solvent) StateCheck->Liquid Dissolved QuantityCheck Quantity > 100 mg? Solid->QuantityCheck SolventCheck Solvent = DCM/Chloroform? Liquid->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Fume Hood) QuantityCheck->StandardPPE No (<100mg) HighContainment High Containment: Double Nitrile + Tyvek Sleeves + N95 (if open bench) (Use Static Control) QuantityCheck->HighContainment Yes (>100mg) SolventCheck->StandardPPE No (MeOH, DMSO) LaminateGloves Specialized PPE: Silver Shield/Laminate Gloves (Nitrile degrades in <2 mins) SolventCheck->LaminateGloves Yes (Halogenated)

Caption: Operational logic flow for selecting PPE based on physical state and solvent compatibility.

Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[2] The iodine atom classifies this often as Halogenated Organic Waste , which requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag (yellow/red biohazard style bags are often used for high-potency solids).

  • Liquid Waste: Segregate into "Halogenated Solvent Waste" streams. Do not mix with acidic aqueous waste, as this can liberate free iodine gas (

    
    ).
    
  • Labeling: Clearly label waste containers with the full chemical name. Avoid using abbreviations like "Indazole-I" which can confuse waste contractors.

References

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: Hazard Communication." Standard 1910.1200. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Indazole Derivatives." (General structural class safety data). [Link]

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